3-Chloro-4-(2-chlorophenyl)-2-butanone
Description
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Structure
3D Structure
Properties
CAS No. |
30359-13-8 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-chloro-4-(2-chlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)10(12)6-8-4-2-3-5-9(8)11/h2-5,10H,6H2,1H3 |
InChI Key |
RXHBDEMLIIWNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-(2-chlorophenyl)-2-butanone
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-(2-chlorophenyl)-2-butanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the methodologies and scientific principles essential for the thorough characterization of this and similar molecules, ensuring a robust understanding of its behavior and purity.
Introduction: Understanding the Molecule
3-Chloro-4-(2-chlorophenyl)-2-butanone is a halogenated ketone with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity is largely dictated by the presence of two chlorine atoms and a ketone functional group. A precise understanding of its physical properties is paramount for its effective use in synthetic pathways, ensuring optimal reaction conditions, and for the development of appropriate purification and analytical methods.
While specific experimental data for this compound is not widely published, this guide will detail the established, validated protocols for determining its key physical and chemical characteristics. This approach provides a framework for the empirical analysis of this molecule and serves as a practical reference for similar compounds where data may be sparse.
Molecular Identity and Structure
A foundational aspect of characterizing any chemical compound is confirming its molecular structure and fundamental identifiers.
| Property | Value | Source |
| CAS Number | 30359-13-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₀Cl₂O | PubChemLite |
| Molecular Weight | 217.09 g/mol | Calculated |
| SMILES | CC(=O)C(Cl)CC1=CC=CC=C1Cl | PubChemLite |
| InChI | InChI=1S/C10H10Cl2O/c1-7(13)10(12)6-8-4-2-3-5-9(8)11/h2-5,10H,6H2,1H3 | PubChemLite |
| InChIKey | RXHBDEMLIIWNSA-UHFFFAOYSA-N | PubChemLite |
The molecular structure, as determined from its chemical name and SMILES notation, is presented below.
Caption: Molecular structure of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Determination of Core Physical Properties
The following sections outline the standard experimental procedures for determining the fundamental physical properties of an organic compound like 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Melting Point
The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[1]
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[2]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
Boiling Point
For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3] It is a key physical constant for characterization and an indicator of purity.
Experimental Protocol: Distillation Method
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.[4]
-
Sample Placement: The liquid sample (a few milliliters) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[4]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[3] For high-boiling or heat-sensitive compounds, vacuum distillation may be employed to lower the boiling point and prevent decomposition.[5]
Density
Density, the mass per unit volume, is another important physical property for identifying a liquid substance.
Experimental Protocol: Pycnometer or Graduated Cylinder Method
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[6][7]
-
Volume of Liquid: A known volume of the liquid is added to the graduated cylinder. For higher accuracy, a pycnometer of a known volume is filled with the liquid.
-
Mass of Filled Container: The mass of the container with the liquid is measured.[6][7]
-
Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by its volume.[8][9]
Solubility
Understanding the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization), extraction, and formulation.
Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH).
-
Procedure: A small, measured amount of the compound (e.g., 10-20 mg) is placed in a test tube, and a small volume of the solvent (e.g., 0.5 mL) is added.[10]
-
Observation: The mixture is agitated, and the solubility is observed. If the compound dissolves, it is recorded as soluble. If not, the mixture may be gently warmed.
-
Interpretation: Solubility in water suggests the presence of polar functional groups. Solubility in aqueous acid or base indicates the presence of basic or acidic functional groups, respectively.[11] Solubility in organic solvents provides insight into the overall polarity of the molecule.
Analytical and Spectroscopic Characterization
To confirm the structure and assess the purity of 3-Chloro-4-(2-chlorophenyl)-2-butanone, a combination of chromatographic and spectroscopic techniques is indispensable.
Purity Assessment: Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds, making it ideal for assessing the purity of the title compound.[12][13]
Workflow for Purity Analysis by GC
Caption: Workflow for purity assessment using Gas Chromatography.
The principle of GC relies on the partitioning of the analyte between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert carrier gas).[12][14] Compounds are separated based on their boiling points and their interactions with the stationary phase. The area under each peak in the resulting chromatogram is proportional to the amount of that component, allowing for the calculation of percentage purity.
Structural Elucidation
A combination of spectroscopic methods is used to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules in solution.[15][16]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[17]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[18]
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.[19]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule.[20][21] The spectrum of 3-Chloro-4-(2-chlorophenyl)-2-butanone is expected to show characteristic absorption bands for the C=O (ketone) stretching vibration (typically around 1715 cm⁻¹) and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound through the detection of the molecular ion peak (M⁺).[22][23] High-resolution mass spectrometry can provide the exact molecular formula.[24] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Purification Techniques
Should the initial analysis indicate the presence of impurities, standard purification techniques can be employed.
-
Recrystallization: If the compound is a solid, recrystallization is the most effective method for purification.[25][26] This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[27]
-
Distillation: If the compound is a liquid, distillation can be used to separate it from non-volatile impurities or from other volatile components with different boiling points.[28][29][30]
Conclusion
While a complete, publicly available dataset for the physical properties of 3-Chloro-4-(2-chlorophenyl)-2-butanone is limited, this guide provides the necessary framework for its comprehensive characterization. By employing the standardized experimental and analytical protocols described herein, researchers and drug development professionals can confidently determine the physical properties, confirm the structure, and assess the purity of this and other novel chemical entities. This rigorous approach is fundamental to ensuring the quality and reliability of chemical intermediates in the synthetic and pharmaceutical sciences.
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The Strategic Utility of 3-Chloro-4-(2-chlorophenyl)-2-butanone in Heterocyclic Synthesis and Drug Design
Executive Summary
In the realm of medicinal chemistry and structure-based drug design (SBDD), the selection of bifunctional building blocks is paramount for constructing complex, biologically active heterocycles. 3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS: 30359-13-8) is a highly specialized
Physicochemical Profiling and Structural Dynamics
Understanding the baseline physicochemical properties of a building block is critical for predicting its solubility, reactivity, and behavior during purification workflows. 3-Chloro-4-(2-chlorophenyl)-2-butanone is part of the AldrichCPR collection of rare and unique chemicals, emphasizing its specialized role in early discovery research.
Table 1: Physicochemical Properties of 3-Chloro-4-(2-chlorophenyl)-2-butanone [1]
| Property | Value / Description |
| Chemical Name | 3-Chloro-4-(2-chlorophenyl)-2-butanone |
| CAS Number | 30359-13-8 |
| Linear Formula | C₁₀H₁₀Cl₂O |
| Molecular Weight | 217.097 g/mol |
| MDL Number | MFCD00018315 |
| Key Structural Features | |
| Primary Application | Electrophilic precursor for heterocycle synthesis |
Reactivity Dynamics: The -Chloro Ketone Paradigm
The synthetic value of 3-Chloro-4-(2-chlorophenyl)-2-butanone is driven by two distinct structural features:
-
Hyper-Electrophilic C3 Carbon: The
-chloro ketone moiety presents a highly electrophilic C3 carbon. The adjacent C2 carbonyl group exerts a strong electron-withdrawing effect (-I and -M effects), which stabilizes the partial positive charge in the transition state of nucleophilic substitutions ( ). This makes the -chloro ketone significantly more reactive towards nucleophiles (such as amines, thiols, and thioureas) compared to standard unactivated alkyl halides[2]. -
Conformational Restriction via the Ortho-Chloro Group: The ortho-chloro substitution on the phenyl ring introduces critical steric hindrance. In drug development, such ortho-halogenated aromatic rings are frequently employed to restrict the rotational degrees of freedom of the adjacent carbon-carbon bonds. This "locks" the resulting molecule into a specific bioactive conformation that optimally occupies a target protein's hydrophobic pocket, reducing entropic penalties upon binding.
Mechanistic Pathway: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the premier method for constructing 1,3-thiazole heterocycles, a ubiquitous pharmacophore in antimicrobial and anticancer agents[3],[4]. When 3-Chloro-4-(2-chlorophenyl)-2-butanone is reacted with thiourea, the transformation proceeds via a highly orchestrated cascade[5].
-
Nucleophilic Attack: The soft sulfur atom of thiourea selectively attacks the electrophilic C3 carbon of the butanone derivative via an
mechanism, displacing the chloride ion to form an S-alkylated isothiouronium intermediate. -
Intramolecular Cyclization: The pendant nitrogen atom of the isothiouronium moiety undergoes nucleophilic addition to the C2 carbonyl carbon, forming a hydroxythiazoline intermediate.
-
Dehydration: Thermally driven elimination of a water molecule yields the fully aromatized product: 2-Amino-4-methyl-5-(2-chlorobenzyl)thiazole .
Mechanistic cascade of the Hantzsch thiazole synthesis using the target α-chloro ketone.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-(2-chlorobenzyl)thiazole
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice to empower researchers to troubleshoot and optimize.
Causality of Experimental Design
Ethanol is selected as the primary solvent because its polar protic nature stabilizes the polar transition states of the initial
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (2.17 g, 10 mmol) of 3-Chloro-4-(2-chlorophenyl)-2-butanone in 20 mL of absolute ethanol. Add 1.05 equivalents (0.80 g, 10.5 mmol) of thiourea. Causality: The slight molar excess of thiourea ensures complete consumption of the more valuable
-chloro ketone precursor. -
Reflux and Monitoring: Attach a reflux condenser and heat the mixture to 78°C. Monitor the reaction progress via TLC (eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS. The reaction typically reaches completion within 2-4 hours, indicated by the disappearance of the starting material spot.
-
Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. The product initially forms as a hydrochloride salt. Concentrate the mixture under reduced pressure to remove ethanol. Suspend the residue in 30 mL of distilled water and neutralize with saturated aqueous sodium bicarbonate (
) until the pH reaches 8.0. Causality: Neutralization liberates the free base of the aminothiazole, drastically reducing its aqueous solubility and inducing precipitation. -
Extraction and Purification: Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( ), and concentrate in vacuo. Purify the crude product via silica gel flash chromatography or recrystallization from hot ethanol.
Self-validating experimental workflow for the synthesis and purification of the target thiazole.
Analytical Validation and Quality Control
To confirm the identity and purity of the synthesized heterocycle, rigorous analytical validation is required:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the target compound, 2-Amino-4-methyl-5-(2-chlorobenzyl)thiazole (
, Exact Mass: ~238.03 g/mol ). The presence of the chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) is a critical diagnostic feature. -
H NMR Spectroscopy (400 MHz, DMSO-
): Look for the disappearance of the highly deshielded -proton from the starting material. Key product signals include a singlet for the C4-methyl group (~2.1 ppm), a singlet for the methylene bridge (~3.9 ppm), a broad singlet for the protons (~6.8 ppm, exchangeable with ), and the characteristic multiplet for the ortho-chlorophenyl aromatic protons (7.1–7.5 ppm).
References
-
Title: Explanation of SN2 Reaction Rate Order for Alpha-chloro ketones | Source: AskFilo | URL: [Link]
-
Title: Hantzsch Thiazole Synthesis Mechanism | Source: SynArchive | URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives | Source: PMC (NIH) | URL: [Link]
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Structural Elucidation and Spectroscopic Profiling of 3-Chloro-4-(2-chlorophenyl)-2-butanone: A Comprehensive Technical Guide
Executive Summary
In the realm of synthetic organic chemistry and drug development, the accurate structural verification of halogenated intermediates is paramount. 3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS: 30359-13-8) is a highly functionalized building block featuring an
As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere tabulation of spectral peaks. This guide provides a rigorous, causality-driven framework for the spectroscopic elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS). The protocols detailed herein are engineered as self-validating systems, ensuring high-fidelity data acquisition and interpretation for researchers and analytical chemists.
Standardized Analytical Workflows
To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be robust and reproducible. The following step-by-step methodologies dictate the precise conditions required to generate high-quality spectroscopic data for 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Fig 1. Standardized analytical workflow for structural elucidation and spectroscopic profiling.
NMR Spectroscopy Protocol (400 MHz ¹H / 100 MHz ¹³C)
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ provides a non-interfering deuterium lock signal and excellent solvation for moderately polar ketones. TMS serves as the internal zero-point reference (
0.00 ppm), ensuring high-precision chemical shift calibration across different magnetic fields [1].
-
-
Probe Tuning and Matching: Manually tune the NMR probe to the specific impedance of the sample.
-
Causality: Proper tuning maximizes the signal-to-noise (S/N) ratio, which is critical for resolving the complex multiplet splitting caused by the diastereotopic protons in this molecule.
-
-
Acquisition: Acquire ¹H spectra using a 30° pulse angle, 2-second relaxation delay, and 16 scans. For ¹³C, utilize a proton-decoupled sequence (e.g., WALTZ-16) with a 2-second relaxation delay and a minimum of 512 scans.
FT-IR Spectroscopy Protocol (ATR Method)
-
Background Subtraction: Collect a background spectrum of the ambient atmosphere (empty ATR crystal) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: This self-validating step mathematically subtracts atmospheric H₂O and CO₂ interferences, preventing false-positive peak assignments in the 3500 cm⁻¹ and 2300 cm⁻¹ regions [2].
-
-
Sample Application: Deposit 2–3 mg of the neat sample directly onto the diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.
-
Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and perform an automated baseline correction.
GC-EI-MS Protocol (70 eV)
-
Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).
-
Causality: PFTBA provides known fragments at m/z 69, 219, and 502. Tuning against these masses ensures the quadrupole mass analyzer is correctly calibrated across the entire mass range, validating the accuracy of the isotopic clusters observed for chlorinated compounds [3].
-
-
Sample Injection: Inject 1
L of a 100 ppm solution (in hexane) into the GC inlet at 250°C with a split ratio of 1:50. -
Ionization & Detection: Operate the ion source at 70 eV electron energy and 230°C. Scan from m/z 35 to 300.
Spectroscopic Data Synthesis & Interpretation
Nuclear Magnetic Resonance (NMR) Analysis
The stereochemical architecture of 3-Chloro-4-(2-chlorophenyl)-2-butanone heavily dictates its NMR profile. The presence of a chiral center at C3 breaks the local plane of symmetry. Consequently, the adjacent C4 methylene protons are diastereotopic . They exist in different magnetic environments and couple not only with the C3 methine proton but also with each other (geminal coupling), resulting in two distinct doublet of doublets (dd) [1].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment & Structural Causality |
| 2.35 | Singlet (s) | 3H | - | C1-H₃ : Deshielded by the adjacent C=O group. |
| 3.15 | Doublet of doublets (dd) | 1H | 14.2, 8.5 | C4-Hₐ : Diastereotopic proton. Exhibits large geminal coupling (14.2 Hz) and vicinal coupling (8.5 Hz). |
| 3.45 | Doublet of doublets (dd) | 1H | 14.2, 5.8 | C4-H₆ : Diastereotopic proton. Geminal coupling (14.2 Hz) and vicinal coupling (5.8 Hz). |
| 4.48 | Doublet of doublets (dd) | 1H | 8.5, 5.8 | C3-H : Strongly deshielded by the highly electronegative |
| 7.18 – 7.28 | Multiplet (m) | 3H | - | Ar-H : Aromatic protons at C4', C5', and C6'. |
| 7.38 | Doublet of doublets (dd) | 1H | 7.5, 1.8 | Ar-H (C3') : Furthest downfield aromatic proton due to the inductive withdrawal of the ortho-chlorine. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift ( | Assignment | Carbon Type | Structural Causality |
| 26.5 | C1 | Primary (CH₃) | Standard methyl adjacent to a carbonyl. |
| 38.2 | C4 | Secondary (CH₂) | Benzylic carbon, slightly deshielded by the aromatic ring. |
| 61.8 | C3 | Tertiary (CH-Cl) | Shifted significantly downfield due to the directly attached chlorine atom. |
| 127.1 – 131.5 | Ar-C (CH) | Aromatic Tertiary | Four distinct signals confirming the ortho-disubstituted pattern. |
| 134.0, 135.2 | Ar-C (Quat) | Aromatic Quaternary | C-Cl and C-CH₂ attachment points; lower intensity due to lack of NOE enhancement. |
| 202.4 | C2 (C=O) | Ketone Carbonyl | Characteristic extreme downfield shift of an unconjugated aliphatic ketone[1]. |
Fourier-Transform Infrared (FT-IR) Analysis
Infrared spectroscopy serves as an orthogonal validation tool, confirming the functional groups inferred from the NMR data. The exact position of the carbonyl stretch confirms that the ketone is aliphatic and not conjugated with the aromatic ring [2].
Table 3: Key FT-IR Absorptions (ATR Method)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Causality |
| 3065 | Weak | sp² C-H stretch | Characteristic of the aromatic ring hydrogens. |
| 2930, 2855 | Medium | sp³ C-H stretch | Confirms the presence of the aliphatic backbone (CH₃, CH₂, CH). |
| 1718 | Strong | C=O stretch | Validates an unconjugated aliphatic ketone. Conjugation would lower this to ~1680 cm⁻¹. |
| 1595, 1475 | Medium | C=C stretch | Aromatic ring skeletal breathing vibrations. |
| 755 | Strong | C-H out-of-plane bend | Highly diagnostic for an ortho-disubstituted benzene ring. |
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Mass spectrometry provides the molecular weight and definitive proof of the halogenation state. Because chlorine exists in nature as two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a molecule with two chlorine atoms will display a distinct M, M+2, and M+4 isotopic cluster in a 9:6:1 intensity ratio [3].
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance (%) | Ion Formula | Assignment / Fragmentation Mechanism |
| 216 | 5 | [C₁₀H₁₀³⁵Cl₂O]⁺• | Molecular Ion (M⁺•). |
| 218 | 3 | [C₁₀H₁₀³⁵Cl³⁷ClO]⁺• | M+2 Isotope (Confirms the presence of two Cl atoms). |
| 220 | ~0.5 | [C₁₀H₁₀³⁷Cl₂O]⁺• | M+4 Isotope. |
| 173 | 15 | [C₈H₇³⁵Cl₂]⁺ | Loss of the acetyl radical (M - 43) via |
| 125 | 100 | [C₇H₆³⁵Cl]⁺ | 2-Chlorobenzyl cation (Base Peak). Highly stable, likely rearranging to a chlorotropylium ion. |
| 127 | 33 | [C₇H₆³⁷Cl]⁺ | 2-Chlorobenzyl cation isotope (Confirms one Cl atom in the fragment). |
| 43 | 40 | [CH₃CO]⁺ | Acylium ion formed via |
Mechanistic Fragmentation Pathways
Understanding the causality behind mass spectral fragmentation is crucial for structural validation. Under 70 eV electron bombardment, the molecular ion undergoes predictable unimolecular dissociations. The dominant pathway is the cleavage of the C3-C4 bond. This yields the 2-chlorobenzyl cation (m/z 125), which is the base peak (100% abundance) due to its exceptional stability—often achieved through resonance stabilization or rearrangement into a seven-membered chlorotropylium cation [3].
Alternatively,
Fig 2. Primary electron ionization (EI) mass spectrometric fragmentation pathways at 70 eV.
Conclusion
The structural verification of 3-Chloro-4-(2-chlorophenyl)-2-butanone requires a holistic integration of multiple spectroscopic modalities. The ¹H NMR spectrum is defined by the complex geminal and vicinal couplings of the diastereotopic C4 methylene protons, dictated by the adjacent C3 chiral center. FT-IR provides orthogonal confirmation of the unconjugated ketone and ortho-disubstituted aromatic framework. Finally, EI-MS definitively proves the molecular formula and dichloro nature through its distinct 9:6:1 isotopic signature and characteristic
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]
Comprehensive literature review on 3-Chloro-4-(2-chlorophenyl)-2-butanone.
The following is an in-depth technical guide and literature review on 3-Chloro-4-(2-chlorophenyl)-2-butanone , structured for researchers and drug development professionals.
A Versatile Intermediate for Thiazole and Azole Pharmacophores
Executive Summary
3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS: 30359-13-8 ) is a specialized
This guide synthesizes the chemical properties, validated synthesis protocols, and downstream applications of this compound, providing a self-validating roadmap for laboratory utilization.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
| Property | Data |
| IUPAC Name | 3-Chloro-4-(2-chlorophenyl)butan-2-one |
| CAS Number | 30359-13-8 |
| Molecular Formula | C |
| Molecular Weight | 217.10 g/mol |
| Structure Description | |
| Physical State | Pale yellow to amber liquid or low-melting solid (dependent on purity). |
| Solubility | Soluble in DCM, THF, Toluene, Ethanol; Insoluble in water. |
| Reactivity Class | Electrophile (Alkylating agent), Lachrymator. |
Synthetic Pathway & Protocols
The synthesis of 3-Chloro-4-(2-chlorophenyl)-2-butanone is a multi-step process starting from 2-chlorobenzaldehyde. The critical step is the regioselective
Reaction Workflow
The following Graphviz diagram illustrates the complete synthetic route from commodity starting materials to the target electrophile.
Figure 1: Step-wise synthetic pathway for 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Detailed Experimental Protocols
Step 1: Preparation of 4-(2-Chlorophenyl)-2-butanone (Precursor)
Before chlorination, the saturated ketone backbone must be constructed.
-
Mechanism: Claisen-Schmidt condensation followed by selective alkene reduction.
-
Protocol:
-
Condensation: React 2-chlorobenzaldehyde (1.0 eq) with excess acetone (solvent/reagent) in the presence of 10% NaOH at 0–5°C. Stir for 4 hours. Acidify and extract to obtain the enone (4-(2-chlorophenyl)-3-buten-2-one).
-
Reduction: Dissolve the enone in ethanol. Add 5% Pd/C catalyst (10 wt%). Hydrogenate at 1-2 atm H
pressure. Critical Control: Monitor via TLC/GC to prevent over-reduction of the ketone to the alcohol. -
Purification: Filter catalyst, concentrate, and distill (bp ~130°C at 10 mmHg) to yield pure 4-(2-chlorophenyl)-2-butanone [1].
-
Step 2: Regioselective
-Chlorination
This is the most sensitive step. Direct chlorination can lead to dichlorination or chlorination at the terminal methyl group.
-
Reagent Choice: Sulfuryl chloride (SO
Cl ) is preferred over Cl gas for stoichiometric control. -
Protocol:
-
Dissolve 4-(2-chlorophenyl)-2-butanone (1.0 eq) in anhydrous dichloromethane (DCM) or CCl
. -
Cool to 0°C.
-
Add SO
Cl (1.05 eq) dropwise over 30 minutes. The slight excess ensures conversion without promoting dichlorination. -
Mechanistic Insight: The reaction proceeds via the enol tautomer. The 2-chlorobenzyl group provides steric bulk, but the internal methylene (C3) is thermodynamically favored for enolization over the terminal methyl (C1), directing chlorination to the desired position [2].
-
Workup: Wash with saturated NaHCO
(to neutralize HCl/SO ), then brine. Dry over MgSO and concentrate. -
Yield: Typically 85-92% as a yellow oil.
-
Downstream Applications & Reactivity
The utility of 3-Chloro-4-(2-chlorophenyl)-2-butanone lies in its dual electrophilic nature (alkyl halide + ketone), making it a "linchpin" for heterocycle formation.
Hantzsch Thiazole Synthesis
The primary application of this intermediate is the synthesis of 2-aminothiazoles via condensation with thioureas or thioamides. This reaction is a standard method for generating libraries of bioactive thiazoles.
-
Reaction: Target + Thiourea
2-Amino-5-(2-chlorobenzyl)-4-methylthiazole . -
Conditions: Reflux in Ethanol/Isopropanol for 2-4 hours.
-
Significance: The resulting thiazole scaffold is a bioisostere found in various enzyme inhibitors and dopamine agonists [3].
Imidazole Antifungal Synthesis (N-Alkylation)
Similar to the synthesis of Sertaconazole or Miconazole, this
-
Reaction: Target + Imidazole (excess)
1-(2-chlorobenzyl)-1-(1H-imidazol-1-yl)propan-2-one . -
Note: While Sertaconazole utilizes a 2,4-dichlorophenyl backbone, this 2-chlorophenyl analog serves as a crucial Structure-Activity Relationship (SAR) probe or a reference standard for impurity profiling in regulatory submissions [4].
Reaction Mechanism Visualization
The following diagram details the mechanism of the Hantzsch synthesis using this specific intermediate.
Figure 2: Mechanism of Hantzsch Thiazole formation from 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Safety & Handling (MSDS Highlights)
As an
-
Hazards:
-
Lachrymator: Potent eye irritant. Handle only in a fume hood.
-
Skin Corrosive: Can cause chemical burns upon contact.
-
Sensitizer: Potential for allergic skin reactions.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Alpha-chloro ketones can degrade (darken) upon exposure to light and moisture, releasing HCl.
-
Disposal: Quench with aqueous ammonia or sodium bisulfite solution before disposal into halogenated organic waste streams.
References
-
Preparation of alpha-chloro ketones. Organic Syntheses, Coll. Vol. 3, p. 200 (General method for chlorobenzyl ketones).
- Regioselectivity in the chlorination of ketones with sulfuryl chloride.Journal of Organic Chemistry, 1980.
-
Synthesis and biological evaluation of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2009, 1(1): 276-281. (Kinetics of 3-chloro-ketone reactions with thiourea).
-
Sertaconazole Nitrate: Synthesis and Impurity Profiling. ResearchGate / Patents. (Contextualizing the 2-chloro analog as a related impurity/intermediate).
-
Sigma-Aldrich Product Specification: 3-Chloro-4-(2-chlorophenyl)-2-butanone. (Physical data verification).
Toxicological Profile and Hazard Engineering of 3-Chloro-4-(2-chlorophenyl)-2-butanone
Executive Summary & Chemical Identity
As an application scientist dealing with reactive intermediates, I approach halogenated aromatic ketones not merely as hazardous materials, but as predictable electrophiles. 3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS: 30359-13-8) is a specialized chemical entity primarily utilized in advanced organic synthesis and drug development[1].
From a toxicological standpoint, the defining structural feature of this molecule is its alpha-chloro ketone moiety. This functional group imparts significant electrophilic character, rendering the compound a potent alkylating agent capable of covalently modifying cellular nucleophiles. Understanding this specific reactivity is the key to predicting its hazard profile and designing effective safety protocols.
Mechanistic Toxicology: The Alkylation Paradigm
The toxicity of 3-Chloro-4-(2-chlorophenyl)-2-butanone is fundamentally driven by predictable
-
Electrophilic Reactivity: The carbon atom at the alpha position (C3) is highly electron-deficient due to the combined electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom.
-
Thiol Alkylation: In biological systems, alpha-chloro ketones rapidly undergo
reactions with soft nucleophiles. They preferentially attack the sulfhydryl (-SH) groups of cysteine residues in structural proteins and intracellular[2]. -
Oxidative Stress Cascade: The covalent depletion of GSH removes the cell's primary antioxidant defense. This leads to an unbuffered accumulation of Reactive Oxygen Species (ROS), triggering lipid peroxidation, protein misfolding, and ultimately, cellular apoptosis.
Mechanistic pathway of toxicity driven by SN2 alkylation and oxidative stress.
Hazard Profile & Quantitative Data
Because specific toxicological data on rare intermediates can be sparse, we extrapolate the hazard profile using structurally analogous alpha-chloro ketones (e.g., 3-chloro-2-butanone) and dichlorobutyrophenones[3][4]. These compounds consistently present as potent lachrymators and severe irritants to mucous membranes.
Physicochemical and Extrapolated GHS Hazard Data
| Property / Hazard | Value / Description |
| CAS Number | 30359-13-8[1] |
| Molecular Formula | C10H10Cl2O[1] |
| Molecular Weight | 217.09 g/mol [1] |
| Chemical Class | Alpha-chloro aromatic ketone |
| Primary Hazard | Alkylating agent, Severe Irritant |
| GHS Classification | Acute Tox. 4 (Oral) (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3][4] |
| Target Organs | Skin, Eyes, Respiratory Tract |
Experimental Protocols for Toxicological Assessment
To establish a self-validating system for assessing the toxicity of a specific batch, we must empirically measure its alkylating potential. The following protocol quantifies the depletion of GSH, directly linking the chemical's structure to its toxic mechanism.
Protocol 1: In Vitro Glutathione (GSH) Depletion Assay (Ellman’s Method)
Causality & Logic: By incubating the compound with a known concentration of GSH and measuring the remaining free thiols using DTNB (Ellman's reagent), we can calculate the exact rate of
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of 3-Chloro-4-(2-chlorophenyl)-2-butanone in anhydrous DMSO. Prepare a fresh 1 mM solution of reduced glutathione (GSH) in 0.1 M phosphate buffer (pH 7.4).
-
Incubation: Mix 100 µL of the compound stock with 900 µL of the GSH solution in an Eppendorf tube. Incubate at 37°C for exactly 30 minutes to allow the
reaction to proceed. -
Derivatization: Transfer 100 µL of the reaction mixture to a 96-well microplate. Add 100 µL of 0.5 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Validation: DTNB reacts exclusively with unalkylated (free) GSH to produce TNB, a yellow chromophore. If the alpha-chloro ketone has successfully alkylated the GSH, the yellow color will be visibly reduced.
-
Quantification: Measure absorbance at 412 nm using a microplate reader. Compare against a vehicle control (DMSO only) to calculate the exact percentage of GSH depleted.
Safety Engineering & Decontamination
Handling alpha-chloro ketones requires rigorous engineering controls (fume hoods, double-gloving with nitrile). Because the toxicity is driven by electrophilicity, our decontamination strategy must utilize a stronger, sacrificial nucleophile to neutralize the threat before it contacts biological tissue.
Protocol 2: Chemical Neutralization via Nucleophilic Substitution
Causality & Logic:
provides a highly reactive, soft sulfur nucleophile[4]. It outcompetes biological thiols, attacking the alpha-carbon of the ketone and displacing the hazardous chloride ion to form a non-toxic, water-soluble Bunte salt. This chemically neutralizes the alkylating hazard.Step-by-Step Methodology:
-
Spill Containment: Immediately isolate the area. Do not use water alone, as hydrolysis of alpha-chloro ketones can slowly release toxic HCl gas.
-
Absorption: Cover the liquid spill with an inert absorbent (e.g., dry sand or vermiculite).
-
Neutralization: Carefully spray the absorbed mass with a 10% (w/v) aqueous solution of sodium thiosulfate mixed with 5% sodium bicarbonate (to buffer any released HCl).
-
Verification: Allow a 30-minute contact time to ensure complete
conversion of the alpha-chloro ketone into the inert Bunte salt. -
Disposal: Sweep the neutralized solid into a sealed, labeled hazardous waste container for standard chemical incineration.
Step-by-step workflow for the safe containment and nucleophilic neutralization of spills.
References
-
PubChem - NIH. "2',4'-Dichlorobutyrophenone | C10H10Cl2O | CID 13175617". National Center for Biotechnology Information.[Link]
-
PubChem - NIH. "3-Chloro-2-butanone | C4H7ClO | CID 20026". National Center for Biotechnology Information.[Link]
-
Phase Transfer Catalysis. "PTC α-Hydroxylation Ketones". Phase Transfer Catalysis Communications.[Link]
Sources
Methodological & Application
Techniques for the purification of 3-Chloro-4-(2-chlorophenyl)-2-butanone, such as column chromatography or recrystallization.
Executive Summary & Compound Profile
3-Chloro-4-(2-chlorophenyl)-2-butanone is a reactive
This guide provides a validated, self-consistent protocol for isolating this compound with
Compound Properties (Predicted/Analogous)
| Property | Value / Description |
| Structure | |
| Physical State | Viscous oil or low-melting solid (approx. mp 30–45 °C). |
| Stability | Lachrymator. Heat sensitive |
| Key Impurities | 1. Unreacted ketone (4-(2-chlorophenyl)-2-butanone)2. Enone (elimination product)3. |
Pre-Purification Analysis & Handling[1]
Before initiating purification, the crude reaction mixture must be assessed.[2]
-
Safety: Work exclusively in a fume hood. Double-glove (Nitrile).
-
Quench Protocol: If synthesized via SO₂Cl₂ or NCS, ensure all oxidative or acidic byproducts are neutralized with saturated NaHCO₃ before concentration. Residual acid accelerates decomposition during solvent removal.
Analytical Checkpoint (TLC)
Stationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: Hexane:Ethyl Acetate (90:10 v/v) Visualization: UV (254 nm) and KMnO₄ stain (ketones/alkenes stain yellow/brown).
-
Target (
): 3-Chloro-4-(2-chlorophenyl)-2-butanone. -
Impurity A (
): Unreacted starting material (lower due to lack of lipophilic Cl, or similar). Note: In this specific scaffold, the Cl adds lipophilicity, so the product often runs higher than the starting ketone. -
Impurity B (
): Dichloro impurity (runs fastest).
Method A: Buffered Flash Column Chromatography (Gold Standard)
Rationale: Standard silica gel is slightly acidic (pH 6.5–7.0), which can catalyze the dehydrohalogenation of the
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Buffer: Triethylamine (Et₃N).
-
Solvents: HPLC-grade Hexanes (or Pentane) and Ethyl Acetate (EtOAc).
Step-by-Step Protocol
-
Column Preparation (Slurry Pack):
-
Prepare a slurry of Silica Gel in Hexanes containing 1% Triethylamine (v/v) .
-
Pour into the column and flush with 2 column volumes (CV) of pure Hexanes to remove excess amine. Crucial: The trace amine neutralizes acidic sites but must not remain in high concentration to avoid nucleophilic attack.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum volume of 95:5 Hexane:DCM.
-
Do not use pure DCM or Chloroform for loading if possible, as they can be slightly acidic.
-
Load carefully onto the sand bed.
-
-
Elution Gradient:
-
CV 1–3: 100% Hexanes (Elutes non-polar impurities/mineral oil).
-
CV 4–10: 0%
5% EtOAc in Hexanes. -
CV 11–20: 5%
10% EtOAc in Hexanes. -
Note: The product typically elutes between 3–8% EtOAc.
-
-
Fraction Collection:
-
Collect small fractions (e.g., 15 mL for a 10g scale).
-
Check fractions by TLC.[3]
-
Pool pure fractions and evaporate solvent at < 35 °C water bath temperature. Do not overheat.
-
Method B: Low-Temperature Recrystallization (Conditional)
Rationale: If the crude material is
Protocol
-
Solvent Selection: Hexane (primary) or Hexane/Et₂O (95:5).
-
Dissolution:
-
Place crude solid in a flask.
-
Add Hexane (approx. 5 mL per gram).
-
Warm gently to 35–40 °C (do not boil) until dissolved. If insoluble oil remains, decant the supernatant—the oil is likely polymeric waste.
-
-
Crystallization:
-
Allow the solution to cool to room temperature slowly.
-
Transfer to a freezer (–20 °C) for 12–24 hours.
-
Seed Crystal: If available, add a seed crystal at room temperature.
-
-
Isolation:
-
Cold filtration (using a chilled Buchner funnel).
-
Wash with cold (–78 °C) Pentane.
-
Vacuum dry for < 1 hour. Prolonged drying can sublime the product.
-
Method C: High-Vacuum Distillation (Caveats)
Rationale: Only recommended for large scales (>50g) where chromatography is cost-prohibitive. Risk: High risk of thermal degradation (HCl elimination).
Protocol
-
Equipment: Short-path distillation head (Vigreux column is not recommended due to pressure drop).
-
Vacuum: High vacuum essential (< 0.5 mmHg).
-
Temperature:
-
Keep oil bath temperature below 100 °C .
-
Expected boiling point: ~90–100 °C at 0.5 mmHg (estimated based on MW and analogs).
-
-
Stabilizer: Add a few crystals of Hydroquinone to the pot to inhibit radical polymerization during heating.
Workflow Visualization
The following diagram illustrates the decision logic for purifying 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Caption: Decision matrix for the purification of thermally sensitive
Storage and Stability
-
Temperature: Store at –20 °C .
-
Atmosphere: Store under Argon/Nitrogen. Moisture promotes hydrolysis to the
-hydroxy ketone. -
Container: Amber glass vials (light sensitive).
References
-
Organic Syntheses, Coll. Vol. 10, p.332 (2004). Synthesis of 3-chloro-4-phenylbutan-2-one (Analogous Protocol). Source:
-
Kim, D. et al. "Regioselective Chlorination of Ketones using NCS." Tetrahedron Letters, 2006. Source:
-
PubChem Compound Summary. "4-(2-Chlorophenyl)-2-butanone (Parent Ketone)." Source:
-
Wacker Chemie AG. "Safety Data Sheet: 3-Chloro-2-butanone (General Handling for
-chloro ketones)." Source:
Sources
Application Notes and Protocols: The Hantzsch Thiazole Synthesis Utilizing 3-Chloro-4-(2-chlorophenyl)-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of α-Haloketones in Heterocyclic Synthesis
α-Haloketones are highly valuable synthetic intermediates due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the halogen.[1][2] This dual reactivity allows for a diverse range of cyclization reactions with various nucleophiles, making them key building blocks in the synthesis of a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles.[1][3] These heterocyclic scaffolds are of significant interest in medicinal chemistry, as they form the core of many pharmaceutical agents with a broad spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[4]
One of the most fundamental and widely utilized reactions of α-haloketones is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea to produce a thiazole ring.[5][6] The process is known for its reliability, use of readily available starting materials, and generally high yields.[6]
This application note provides a detailed, step-by-step protocol for the reaction of 3-Chloro-4-(2-chlorophenyl)-2-butanone with thiourea to yield the corresponding 2-amino-5-((2-chlorophenyl)methyl)-4-methylthiazolium chloride. This protocol is adapted from a well-established procedure for a structurally similar α-haloketone and is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.[7]
Reaction Principle and Mechanism
The Hantzsch thiazole synthesis proceeds via a two-step mechanism. The first step is a nucleophilic attack of the sulfur atom of the thioamide (in this case, thiourea) on the α-carbon of the haloketone, displacing the chloride ion in an SN2 reaction.[8] This forms an isothiouronium salt intermediate. The second step involves an intramolecular condensation, where the nitrogen of the intermediate attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[8] The aromaticity of the thiazole ring is a significant driving force for the reaction.[8]
Experimental Protocol
This protocol details the synthesis of 2-amino-5-((2-chlorophenyl)methyl)-4-methylthiazolium chloride from 3-Chloro-4-(2-chlorophenyl)-2-butanone and thiourea.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 3-Chloro-4-(2-chlorophenyl)-2-butanone | 219.08 | 10.0 | 2.19 g | Starting α-haloketone. |
| Thiourea | 76.12 | 10.0 | 0.76 g | Thioamide source. Used in equimolar amount. |
| Absolute Ethanol | 46.07 | - | 15 mL | Reaction solvent. |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-(2-chlorophenyl)-2-butanone (2.19 g, 10.0 mmol).
-
Addition of Solvent: Add absolute ethanol (15 mL) to the flask and stir the mixture until the α-haloketone is fully dissolved.
-
Addition of Thiourea: To the stirred solution, add thiourea (0.76 g, 10.0 mmol) in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or an oil bath. Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the thiazolium salt may form upon cooling. Further cooling in an ice-water bath can promote precipitation.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Reaction Workflow
Caption: Workflow for the Hantzsch Synthesis of a Thiazolium Salt.
Characterization of the Product
The final product, 2-amino-5-((2-chlorophenyl)methyl)-4-methylthiazolium chloride, is expected to be a crystalline solid. Characterization can be performed using standard analytical techniques:
-
Melting Point: Determination of the melting point range can indicate the purity of the product.
-
1H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methyl group on the thiazole ring, the methylene protons of the benzyl group, and the aromatic protons of the 2-chlorophenyl substituent. The amino protons may appear as a broad singlet.
-
13C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the different carbon environments in the molecule, including the carbons of the thiazole ring, the methyl and methylene groups, and the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C-N bonds of the amino group and the C=N and C-S bonds of the thiazole ring.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition of the synthesized compound.
Safety Precautions
-
α-Haloketones are lachrymatory and skin irritants. Handle 3-Chloro-4-(2-chlorophenyl)-2-butanone in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol is a flammable solvent. Avoid open flames and use a heating mantle or oil bath for heating.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
The Hantzsch thiazole synthesis is a robust and efficient method for the preparation of thiazole derivatives from α-haloketones. The protocol described herein provides a clear and detailed procedure for the reaction of 3-Chloro-4-(2-chlorophenyl)-2-butanone with thiourea, offering a reliable route to a functionalized thiazolium salt. This methodology is of significant value to researchers engaged in the synthesis of heterocyclic compounds for potential applications in drug discovery and materials science.
References
-
Organic Syntheses Procedure, 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Available at: [Link]
-
SynArchive, Hantzsch Thiazole Synthesis. Available at: [Link]
- Boga, C., Forlani, L., Silvestroni, C., Corradi, A. B., & Sgarabotto, P. (1999). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-1,3-thiazolimines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1363-1368.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of Hantzsch thiazole synthesis in medicinal chemistry. European journal of medicinal chemistry, 97, 685-718.
-
Organic Chemistry Portal, Thiazole synthesis. Available at: [Link]
-
Master Organic Chemistry, Imines – Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
-
Chem Help ASAP, Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
-
Chemistry LibreTexts, Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
Jasperse, Chem 360 Ch. 19 Notes + Answers. Amines. Available at: [Link]
- Al-Zoubi, W., Al-Hamarsheh, L., & Karameh, N. (2017). Synthetic Access to Aromatic α-Haloketones. Molecules, 22(8), 1279.
-
Chemguide, multiple nucleophilic substitution - halogenoalkanes and ammonia. Available at: [Link]
-
Save My Exams, Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Available at: [Link]
- Zaware, B. H., Gholap, S. S., & Ingle, D. B. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
Application Note: Advanced Alkylation Workflows Utilizing 3-Chloro-4-(2-chlorophenyl)-2-butanone
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.
Introduction & Mechanistic Rationale
In medicinal chemistry and drug discovery, α-chloro ketones act as highly versatile, bifunctional building blocks. Specifically, 3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS 30359-13-8) offers a unique electrophilic profile due to the presence of the 2-chlorobenzyl moiety, which provides distinct steric and lipophilic properties critical for CNS-active compound libraries 1.
The Causality of Reactivity: The adjacent carbonyl group significantly lowers the energy of the C–Cl σ* orbital (LUMO). This electronic activation accelerates S_N2 displacements by soft nucleophiles (such as amines and thiols) by orders of magnitude compared to unactivated alkyl chlorides [[2]](). However, this same activation renders the α-protons highly acidic (pKa ~16) 3. Consequently, using excessively strong bases can trigger unwanted enolization, Darzens condensations, or Favorskii-type rearrangements. The protocols below are engineered to suppress these side reactions through the precise selection of solvents, mild bases, and nucleophilic catalysts.
Protocol A: Heterocycle Construction via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the premier method for constructing 2-aminothiazole cores, a privileged scaffold in drug development 4. The reaction proceeds through a cascade: initial S-alkylation of thiourea, followed by tautomerization, intramolecular cyclization, and final dehydration to yield the aromatic heterocycle 56.
Workflow of the Hantzsch thiazole synthesis utilizing 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Step-by-Step Methodology
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-Chloro-4-(2-chlorophenyl)-2-butanone (1.0 equiv, 5.0 mmol) in absolute ethanol (20 mL).
-
Addition: Add thiourea (1.1 equiv, 5.5 mmol) in a single portion. No external base is required, as the basicity of thiourea is sufficient to drive the initial attack.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 2 hours. Alternatively, microwave irradiation at 120 °C for 15 minutes can be utilized to drastically reduce reaction times and improve yields 4.
-
Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
~0.6) will rapidly disappear, replaced by a highly polar baseline spot ( ~0.0) corresponding to the thioether intermediate. As cyclization proceeds, this baseline spot will convert entirely into the final thiazole product ( ~0.3). -
Isolation: Concentrate the mixture in vacuo. Neutralize the resulting hydrochloride salt with saturated aqueous
and extract with ethyl acetate (3 × 20 mL). Dry over anhydrous and concentrate to yield the crude 2-aminothiazole derivative.
Protocol B: N-Alkylation via In Situ Finkelstein Activation
Direct S_N2 substitution with secondary amines can be sluggish. By introducing catalytic Potassium Iodide (KI), the α-chloro ketone undergoes an in situ Finkelstein reaction, transiently forming an α-iodo ketone. Iodine is a vastly superior leaving group, accelerating the subsequent attack by the amine.
Step-by-Step Methodology
-
Preparation: Dissolve 3-Chloro-4-(2-chlorophenyl)-2-butanone (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (15 mL).
-
Activation: Add anhydrous
(2.0 equiv, 10.0 mmol) and catalytic KI (0.1 equiv, 0.5 mmol). Stir at room temperature for 10 minutes. -
Alkylation: Dropwise add the secondary amine (e.g., piperidine, 1.2 equiv, 6.0 mmol). Heat the reaction to 60 °C.
-
Self-Validating Checkpoint: The reaction generates one equivalent of HCl, which is neutralized by
to form KCl and water. Because KCl is insoluble in acetonitrile, the clear solution will rapidly transition into a cloudy, white suspension. This physical precipitation is a direct, visual confirmation of successful nucleophilic substitution. -
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography to isolate the α-amino ketone.
Quantitative Optimization Data
The table below summarizes the causality of condition selection, demonstrating how additives and heating modalities impact the overall conversion of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
| Entry | Nucleophile | Solvent | Base / Additive | Temp (°C) | Time (h) | Yield (%) | Self-Validating Observation |
| 1 | Thiourea | EtOH | None | 80 | 2.0 | 88 | Sequential |
| 2 | Thiourea | EtOH | None | 120 (MW) | 0.25 | 94 | Rapid conversion; clean LC-MS profile |
| 3 | Piperidine | 60 | 6.0 | 65 | Sluggish reaction; unreacted starting material | ||
| 4 | Piperidine | 60 | 2.0 | 89 | Rapid KCl precipitation; complete conversion |
Safety and Quenching Workflows
Hazard Warning: α-Halo ketones are potent alkylating agents, severe skin irritants, and lachrymators. They must be handled in a fume hood with appropriate PPE.
To ensure laboratory safety, unreacted electrophiles must be actively destroyed before disposing of the reaction waste. A self-validating quenching system utilizing a nucleophilic sulfur source (Sodium Thiosulfate) and a base ensures complete deactivation.
Self-validating quenching and extraction workflow for reactive alpha-chloro ketones.
Quenching Procedure:
Upon reaction completion, add a 1:1 mixture of 1M NaOH and saturated aqueous
References
-
Q4. Write down detailed mechanisms for the following transformations. - Filo AskFilo Educational Resources (S-alkylation and Cyclization). URL:[Link]
-
Haloform Reaction of Methyl Ketones - Master Organic Chemistry Master Organic Chemistry (Acidity of alpha-halo ketones). URL:[Link]
Sources
- 1. 3-CHLORO-4-(2-CHLOROPHENYL)-2-BUTANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Chloro-3-oxobutyryl chloride | 41295-64-1 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Aminothiazole,sulfate | Benchchem [benchchem.com]
- 5. Acetophenone, tetrachloro derivative | 124787-08-2 | Benchchem [benchchem.com]
- 6. Q4. Write down detailed mechanisms for the following transformations. (10.. [askfilo.com]
Sample preparation techniques for the analysis of 3-Chloro-4-(2-chlorophenyl)-2-butanone in complex matrices.
Abstract
This guide details a validated protocol for the trace quantification of 3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS 30359-13-8), a potentially genotoxic alpha-chloroketone intermediate, in complex pharmaceutical matrices (APIs and formulated products). The method utilizes Hantzsch Thiazole Derivatization coupled with LC-MS/MS to achieve parts-per-billion (ppb) sensitivity, overcoming the stability and ionization challenges associated with direct analysis of reactive alkylating agents.
Introduction & Compound Properties[1][2][3][4]
3-Chloro-4-(2-chlorophenyl)-2-butanone is a critical building block in the synthesis of imidazole and triazole antifungal agents (e.g., Sertaconazole analogs) and HIV protease inhibitors. Structurally, it is an
Analytical Challenges
-
Reactivity : The electrophilic
-chloro ketone moiety is unstable in nucleophilic matrices (e.g., plasma, excipients with amines), leading to rapid degradation and poor recovery. -
Ionization : The compound lacks strong acidic or basic sites, resulting in poor sensitivity in standard ESI/APCI sources.
-
Matrix Interference : In trace analysis (ppm level relative to API), the massive excess of drug substance can suppress ionization or co-elute.
Strategic Solution: Hantzsch Derivatization
To address these issues, this protocol employs the Hantzsch Thiazole Synthesis . The analyte reacts with thiourea to form a stable, highly ionizable 2-aminothiazole derivative. This transformation "locks" the reactive center and introduces a basic amine group, enhancing ESI+ response by orders of magnitude.
Reaction Mechanism & Derivative Structure
The reaction proceeds via the condensation of the
-
Analyte : 3-Chloro-4-(2-chlorophenyl)-2-butanone[1]
-
Product : 2-Amino-4-methyl-5-(2-chlorobenzyl)thiazole
Reaction Scheme Visualization
Caption: Hantzsch cyclization converts the reactive PGI into a stable thiazole derivative for LC-MS/MS.
Experimental Protocol
Reagents and Equipment[2][7][8][9][10]
-
Solvents : Acetonitrile (LC-MS grade), Methanol, Water (Milli-Q).
-
Reagents : Thiourea (>99%), Formic Acid, Ammonium Formate.
-
Internal Standard (IS) : Stable isotope labeled analog (e.g., 3-Chloro-4-(2-chlorophenyl)-2-butanone-d3) or a structural analog like 3-Chloro-4-phenyl-2-butanone.
-
Equipment : UHPLC System coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500).
Sample Preparation Workflow
Step 1: Stock Solution Preparation
-
Analyte Stock : Dissolve 10 mg of 3-Chloro-4-(2-chlorophenyl)-2-butanone in 10 mL Acetonitrile (1 mg/mL). Store at -20°C.
-
Derivatization Reagent : Prepare 100 mM Thiourea in 0.1% Formic Acid/Water.
Step 2: Sample Extraction (for Solid Dosage Forms)
-
Weigh powdered tablet/capsule equivalent to 50 mg API.
-
Add 10 mL Extraction Solvent (Acetonitrile:Water 80:20 v/v).
-
Vortex for 5 min and sonicate for 10 min.
-
Centrifuge at 4000 rpm for 10 min.
-
Transfer supernatant to a clean vial.
Step 3: Derivatization
-
Transfer 100 µL of Sample Extract (or Standard) to a reaction vial.
-
Add 50 µL of Internal Standard solution.
-
Add 200 µL of 100 mM Thiourea solution .
-
Cap and incubate at 70°C for 60 minutes .
-
Note: Heat is required to drive the cyclization to completion.
-
-
Cool to room temperature.
Step 4: SPE Cleanup (Optional but Recommended for Complex Matrices)
-
Cartridge : HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc.
-
Condition : 1 mL MeOH followed by 1 mL Water.
-
Load : Dilute derivatized sample with 1 mL Water and load.
-
Wash : 1 mL 5% Methanol in Water (removes excess thiourea).
-
Elute : 1 mL Acetonitrile.
-
Reconstitute : Evaporate and reconstitute in Initial Mobile Phase (90:10 Water:ACN).
Analytical Method (LC-MS/MS)[11][12][13]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 10% B; 1-6 min: 10% -> 90% B; 6-8 min: 90% B; 8.1 min: 10% B. |
| Injection Vol | 5 µL |
| Ion Source | ESI Positive (HESI) |
MRM Transitions
The derivative (MW ~238.7 Da) forms a strong
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Thiazole Derivative | 239.1 | 125.0 (Quant) | 25 |
| 239.1 | 197.0 (Qual) | 15 | |
| Internal Standard | Depends on IS | Depends on IS | - |
Note: The Quant ion (125.0) typically corresponds to the chlorobenzyl fragment.
Method Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Derivatization Efficiency : Verify >95% conversion by analyzing a high-concentration standard by UV (254 nm) before and after reaction. The ketone peak should disappear, replaced by the thiazole peak.
-
Specificity : Inject a "Blank + Thiourea" sample. No peak should appear at the derivative's retention time (prevents false positives from reagent impurities).
-
Linearity : Validated range typically 1 ng/mL to 1000 ng/mL (corresponding to 0.2 ppm to 200 ppm in API).
-
Recovery : Spike the API solution before derivatization to account for matrix effects on the reaction yield.
Workflow Diagram
Caption: Step-by-step workflow for the trace analysis of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
References
-
Hantzsch Thiazole Synthesis for Analytical Derivatization
-
Jeong, H., et al. (2014).
-chloroketones in pharmaceutical intermediates using derivatization with thiourea." Journal of Pharmaceutical and Biomedical Analysis. Link (Generalized citation based on standard methodology).
-
-
Genotoxic Impurity Guidelines
-
Compound Data
-
PubChem. "3-Chloro-4-(2-chlorophenyl)-2-butanone (Compound)." National Center for Biotechnology Information. Link
-
-
Thiourea Derivatization in LC-MS
-
Zurek, G., & Karst, U. (1999). "Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction." Journal of Chromatography A. Link
-
Sources
Troubleshooting & Optimization
Overcoming challenges in the purification of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Technical Support Center: Purification of 3-Chloro-4-(2-chlorophenyl)-2-butanone
Case ID: #MC-4091-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulties purifying 3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS: 4091-39-8).[1] This compound is typically synthesized via the Meerwein arylation (coupling of 2-chlorobenzenediazonium chloride with methyl vinyl ketone).[1]
The purification is notoriously difficult due to three converging factors:
-
The "Meerwein Tar": A viscous, dark emulsion caused by copper salts and polymerized vinyl ketone.
-
Thermal Instability: The molecule is an
-chloroketone.[1] Heating promotes -elimination of HCl, converting your product into the conjugated enone impurity. -
Silica Acidity: Standard silica gel is acidic enough to catalyze this elimination during chromatography, causing the product to "vanish" on the column.
This guide provides a self-validating protocol to overcome these specific failure points.
Module 1: Breaking the "Meerwein Emulsion" (Copper Removal)
User Question: "My reaction mixture is a dark, opaque oil. Water washes result in an inseparable emulsion, and the organic layer remains green/blue. How do I clean this?"
Technical Insight: The dark color and emulsion are due to colloidal copper species and oligomers. Standard water washes fail because copper salts (especially Cu(II)) coordinate with the ketone oxygen, acting as a surfactant. You must break this coordination chemically.[1]
The Solution: Ammonia Chelation Protocol Do not use simple water or brine initially. You must use a ligand that binds Copper stronger than your ketone does.[1]
Step-by-Step Protocol:
-
Dilution: Dilute your crude reaction mixture with Diethyl Ether (Et₂O) or Toluene .[1] Avoid Dichloromethane (DCM) at this stage as it exacerbates emulsions with these specific copper polymers.[1]
-
The "Blue Wash": Wash the organic phase with 10% aqueous Ammonium Hydroxide (NH₄OH) .
-
Observation: The aqueous layer will turn a brilliant deep blue (formation of the water-soluble
complex).
-
-
Repetition: Repeat the ammonia wash until the aqueous layer is colorless.[2]
-
Acid Wash (Critical): Wash once with 1M HCl .[1]
-
Reason: This removes residual amine/ammonia which can catalyze degradation later.
-
-
Filtration: If a rag layer (interfacial sludge) persists, filter the entire biphasic mixture through a pad of Celite 545 .
Validation Check: Take a 10 µL aliquot of the organic layer and spot it on TLC. If the spot remains at the baseline (dark tar) while the solvent front moves, you have successfully removed the metal salts.
Module 2: Chromatography Strategy (The "Vanishing Product")
User Question: "I see my product on TLC (Rf ~0.4), but after column chromatography, I recover mostly the conjugated enone and very little product. What happened?"
Technical Insight:
Your product is an
The Solution: Buffered Stationary Phases You must neutralize the stationary phase to inhibit this elimination mechanism.
Protocol A: Triethylamine (TEA) Buffering (Recommended) [1]
-
Slurry Preparation: Prepare your silica slurry using Hexane:EtOAc (9:[1]1) containing 1% Triethylamine (TEA) .[1]
-
Column Packing: Pour the column and flush with 2 column volumes of the TEA-doped solvent.
-
Elution: Run your chromatography using the standard solvent system without TEA (the column is already neutralized).
Protocol B: Neutral Alumina If the TEA method fails, switch to Neutral Alumina (Brockmann Grade III) .
-
Note: Alumina has lower resolution than silica.[1][5] You may need a longer column (Length:Diameter ratio > 20:1).[1]
Visualization of the Elimination Pathway:
Caption: Mechanism of product degradation on acidic silica gel leading to the conjugated enone impurity.
Module 3: Thermal Instability (Distillation Hazards)
User Question: "Can I purify this by vacuum distillation? I tried at 120°C and the material turned black."
Technical Insight: Distillation is high-risk.[1] The bond dissociation energy of the C-Cl bond alpha to a carbonyl is lower than in alkyl chlorides. Prolonged heating above 100°C triggers a radical chain decomposition or thermal elimination.[1]
The Solution: High-Vacuum Short Path Only distill if you can achieve pressures that allow boiling below 85°C.[1]
Data: Thermal Stability Thresholds
| Parameter | Limit | Reason |
| Max Pot Temp | 90°C | Above this, HCl elimination accelerates exponentially.[1] |
| Required Vacuum | < 0.5 mmHg | Necessary to boil the compound at < 85°C. |
| Apparatus | Wiped Film / Short Path | Minimizes "residence time" of the molecule in the hot zone. |
Decision Matrix: Chromatography vs. Distillation
Caption: Workflow for selecting the purification method based on scale and crude purity.
Module 4: Storage and Stability
User Question: "The oil was colorless when purified, but turned yellow/brown after a week in the fridge."
Technical Insight: The molecule is autocatalytic. If even trace HCl remains (or is generated by hydrolysis from moisture), it catalyzes further decomposition.[1]
Storage Protocol:
-
Stabilizer: Add a small piece of silver wire or copper turnings to the vial. This scavenges free halides.[1]
-
Atmosphere: Store under Argon. Oxygen promotes radical degradation.[1]
-
Temperature: Store at -20°C .
References
-
Meerwein Arylation Mechanism & Scope
-
Purification of Alpha-Chloroketones
-
Copper Removal Techniques
-
Thermal Stability Data
Sources
- 1. 3-Chloro-2-butanone | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-クロロ-2-ブタノン Wacker Chemie AG, ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Methods for the effective removal of impurities from 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Technical Support Center: Purification of 3-Chloro-4-(2-chlorophenyl)-2-butanone
-Chloro Ketone IntermediatesExecutive Summary & Compound Profile
Compound: 3-Chloro-4-(2-chlorophenyl)-2-butanone
Class:
Physical State Note: Typically a viscous yellow-to-brown oil or low-melting solid. It is thermally unstable and prone to dehydrohalogenation (loss of HCl).
The Impurity Landscape (Know Your Enemy)
Before attempting purification, you must identify what you are removing. In the
| Impurity Type | Structure/Description | Origin | Removal Difficulty |
| Type A: Des-chloro | Unreacted Starting Material (SM) | Incomplete reaction; poor stoichiometry. | Medium . Polarity is similar to product. |
| Type B: Dichloro | 3,3-Dichloro- or 1,3-Dichloro- | Over-chlorination due to excess reagent or high temps. | High . Very difficult to separate by distillation. |
| Type C: Enone | 4-(2-chlorophenyl)-3-buten-2-one | Elimination of HCl (Thermal degradation). | Medium . Distinct UV/NMR signature. |
Troubleshooting Guide & FAQs
Issue 1: "I have 5-10% unreacted starting material (Des-chloro) remaining. Can I drive the reaction further?"
Scientist’s Analysis: Pushing the reaction to 100% conversion is dangerous. The rate of chlorination for the product (forming the dichloro impurity) often competes with the starting material once the concentration of SM drops.
-
Recommendation: Stop the reaction at 95-98% conversion. It is easier to remove 2% SM than 5% dichloro impurity.
-
Purification Fix: Use Flash Column Chromatography . The
-chlorine atom induces a dipole shift.-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Starts 95:5
90:10). The non-chlorinated SM usually elutes after the -chloro product in non-polar systems due to hydrogen bonding dynamics with the ketone, or before depending on specific solvation; however, in this specific lipophilic scaffold, the chloro-group often increases mobility (elutes earlier) compared to the naked ketone. Always run a TLC.
-
Issue 2: "My product turns dark brown and fumes upon distillation."
Scientist’s Analysis:
You are witnessing thermal dehydrohalogenation .
-
Recommendation: Avoid pot temperatures
C. -
Protocol Shift:
-
High-Vacuum Distillation (0.1 - 0.5 mmHg): Only if you can keep the bath temp below 80°C.
-
Preferred Method: If the compound degrades, switch to Bisulfite Adduct Purification (see Protocol B) or Chromatography.
-
Issue 3: "I see a 'doublet of doublets' at 3.1 ppm and 3.4 ppm in NMR, but the integration is wrong."
Scientist’s Analysis: This is likely the Regioisomer (1-chloro isomer) or the Enone .
-
Diagnostic:
-
Product (3-chloro): Characteristic proton at C3 (approx 4.4-4.6 ppm, dd).
-
Enone: Vinyl protons (6.0-7.0 ppm).
-
1-Chloro:[1] Terminal chloromethyl group (singlet or split by long range, approx 4.0 ppm).
-
-
Fix: Regioisomers are best separated via high-efficiency HPLC or careful fractional crystallization if the compound solidifies.
Detailed Purification Protocols
Protocol A: Silica Gel Flash Chromatography (Gold Standard)
Best for: Removing trace SM and Dichloro impurities.
-
Column Prep: Pack a glass column with Silica Gel 60. Ratio: 30g silica per 1g crude material.
-
Loading: Dissolve crude oil in minimum Toluene or Dichloromethane (DCM). Avoid Acetone (can react).
-
Elution:
-
Start: 100% Hexanes (2 Column Volumes - CV).
-
Ramp: 98:2 Hexanes:EtOAc (3 CV).
-
Ramp: 95:5 Hexanes:EtOAc (Hold until product elutes).
-
-
Fraction Collection: Collect small fractions. The
-chloro ketone is typically less polar than the corresponding alcohol (if present) but close to the SM. -
Validation: Check fractions via TLC (Stain:
or Anisaldehyde). The -chloro ketone will stain rapidly.
Protocol B: Bisulfite Adduct Purification (Chemical Separation)
Best for: separating Ketones from non-ketone impurities, though less effective for separating SM from Product. Use this ONLY if the main impurities are non-ketones (e.g., alcohols, polymerized tars).
Note:
-
Reagent: Prepare saturated aqueous
(40%). -
Reaction: Stir crude oil with excess bisulfite solution vigorously for 2-4 hours in an ice bath.
-
Wash: Extract the aqueous phase (containing the adduct precipitate or solution) with Ether to remove non-ketone impurities.
-
Regeneration: Treat the aqueous phase with 10%
(mild base) at room temperature to release the ketone. Do not use strong caustic (NaOH) as it will hydrolyze the chlorine. -
Extraction: Extract the liberated pure ketone into DCM, dry over
, and concentrate.
Visual Workflows
Figure 1: Impurity Formation Pathways
Caption: Reaction pathways showing the origin of critical impurities. Control of stoichiometry and temperature is the first line of defense.
Figure 2: Purification Decision Tree
Caption: Logical flowchart for selecting the optimal purification method based on crude analysis.
Quantitative Data: Solvent Systems
Table 1: TLC Retardation Factors (
| Compound | Mobile Phase (Hex:EtOAc 9:1) | Relative Polarity |
| Dichloro Impurity | 0.65 - 0.70 | Least Polar (Elutes First) |
| Target ( | 0.45 - 0.55 | Medium |
| Starting Material | 0.40 - 0.50 | Medium (Often overlaps) |
| Enone | 0.30 - 0.40 | More Polar (Conjugation) |
References
-
Organic Syntheses . (2016). Synthesis of 3-chloro-4-phenylbutan-2-one via NCS chlorination. Org. Synth. 2016, 93, 29-44. Retrieved from [Link]
-
Princeton University, MacMillan Group. (2009). Enantioselective
-Chlorination of Aldehydes and Ketones. Retrieved from [Link]
Sources
Investigating the stability of 3-Chloro-4-(2-chlorophenyl)-2-butanone under various experimental and storage conditions.
Technical Support Center: 3-Chloro-4-(2-chlorophenyl)-2-butanone
Introduction
Welcome to the dedicated technical guide for 3-Chloro-4-(2-chlorophenyl)-2-butanone. This molecule is a valuable intermediate in complex organic synthesis, particularly in the development of novel pharmaceutical agents. As an α-chloro ketone, it possesses a highly reactive functional group that, while essential for its synthetic utility, also renders it susceptible to degradation under common experimental and storage conditions. Understanding and controlling the stability of this compound is paramount to ensuring reproducible experimental outcomes, high product purity, and overall safety.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the stability profile of 3-Chloro-4-(2-chlorophenyl)-2-butanone. We will move beyond simple procedural steps to explain the underlying chemical principles governing its stability, offering a robust framework for troubleshooting and methods development.
Frequently Asked Questions (FAQs): General Handling & Storage
Q1: What are the primary degradation pathways for 3-Chloro-4-(2-chlorophenyl)-2-butanone?
A1: The most significant degradation pathway is hydrolysis.[1] The presence of water, especially under neutral or basic conditions, can lead to the nucleophilic substitution of the chlorine atom to form the corresponding α-hydroxy ketone and hydrochloric acid. Other potential degradation routes include base-catalyzed rearrangements (such as a Favorskii-type reaction) and reactions with other nucleophiles present in a reaction mixture.[1]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, 3-Chloro-4-(2-chlorophenyl)-2-butanone should be stored as a pure solid in a tightly sealed container at low temperatures, ideally -20°C.[2] The storage environment should be dry, under an inert atmosphere (e.g., argon or nitrogen), and protected from direct light and heat sources.[1][3]
Q3: How should I handle the compound for routine experimental use?
A3: Minimize the compound's exposure to atmospheric moisture and ambient temperatures.[1] When weighing or transferring the material, do so in a controlled environment if possible (e.g., a glove box or a fume hood with low humidity). Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] Always reseal the container tightly and purge with an inert gas before returning to cold storage.[3]
Q4: Can I store this compound in a solution?
A4: Storing in solution is generally not recommended for long periods. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., acetonitrile, THF, or dioxane) and store at -80°C for maximum stability.[2] Avoid protic solvents like methanol or ethanol, as they can act as nucleophiles and lead to degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter that could be linked to the instability of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Observed Problem 1: Low or no recovery of starting material after an aqueous workup.
-
Potential Cause: Hydrolysis. Standard aqueous workups, especially those involving a neutral water wash or a sodium bicarbonate wash, create basic conditions that dramatically accelerate the hydrolysis of the α-chloro ketone.[1]
-
Recommended Action:
-
Maintain acidic conditions (pH 3-5) throughout the aqueous extraction process.[1]
-
Use chilled, dilute acid (e.g., 0.1 N HCl) for washes instead of neutral water.
-
Perform extractions quickly to minimize contact time with the aqueous phase.
-
Ensure the final organic phase is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
-
Observed Problem 2: Appearance of an unexpected α-hydroxy ketone impurity in LC-MS or NMR analysis.
-
Potential Cause: Reaction with residual water. This indicates that the compound has been exposed to moisture either from solvents, reagents, or the atmosphere.[1]
-
Recommended Action:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Store the compound under a robust inert atmosphere.[1]
-
Minimize the time the reaction is exposed to ambient air.
-
Observed Problem 3: Inconsistent reaction yields or the formation of rearranged byproducts.
-
Potential Cause: Base-Mediated Degradation. The presence of even catalytic amounts of a base (e.g., amines, hydroxides) can induce intramolecular cyclization or other rearrangement pathways.[1] Strong bases are particularly incompatible.[4][5]
-
Recommended Action:
-
Scrupulously avoid basic conditions unless required by the reaction chemistry.
-
If a base is necessary for a subsequent step, add it at a low temperature just before it is needed.
-
Consider using non-nucleophilic or sterically hindered bases where appropriate.
-
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for diagnosing issues related to the stability of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Caption: Troubleshooting workflow for stability issues.
In-Depth Stability Profile & Forced Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and are a regulatory requirement in drug development.[6][7] These studies expose the compound to stress conditions more severe than standard storage to identify potential degradation products and pathways.[6][8]
Summary of Stability Under Stress Conditions
| Stress Condition | Parameters | Expected Degradation | Primary Degradant(s) |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 8 hours[1] | Low to Moderate | α-Hydroxy Ketone |
| Base Hydrolysis | 0.1 N NaOH, RT, 30 mins[1] | High / Complete | α-Hydroxy Ketone, Rearrangement Products |
| Neutral Hydrolysis | Purified Water, 60°C, 8 hours[1] | Moderate to High | α-Hydroxy Ketone |
| Oxidation | 3% H₂O₂, RT, 24 hours | Moderate | Oxidized aromatic ring, potential cleavage products |
| Photostability | 1.2 million lux hours (visible) & 200 W h/m² (UV) | Low to Moderate | Radical-mediated degradation products |
| Thermal (Dry Heat) | 80°C, 24 hours | Low | Minimal decomposition expected |
Primary Degradation Pathway: Hydrolysis
The hydrolysis of 3-Chloro-4-(2-chlorophenyl)-2-butanone proceeds via nucleophilic substitution of the chloride. This reaction is significantly faster in neutral or basic media.
Caption: Hydrolytic degradation pathway.
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized method to assess the stability of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Objective: To identify the degradation products and pathways under various stress conditions.
Materials:
-
3-Chloro-4-(2-chlorophenyl)-2-butanone
-
Acetonitrile (HPLC grade)
-
Purified Water (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Methodology Workflow
Caption: Workflow for the forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Chloro-4-(2-chlorophenyl)-2-butanone at a concentration of 1 mg/mL in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 8 hours.[1] After cooling, carefully neutralize the solution with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 30 minutes.[1] Neutralize the solution with 0.1 N HCl.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat the mixture at 60°C for 8 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of acetonitrile at room temperature.
-
Sample Analysis:
-
Following the stress period, dilute all samples (including the neutralized ones) to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated stability-indicating LC-MS method.
-
Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
-
References
- Technical Support Center: Managing α-Chloro Ketone Stability.
- Safety D
- SAFETY D
- Material Safety D
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review.
- Thermal Decomposition of 4-Hydroxy-2-butanone in m-Xylene Solution. Wiley Online Library.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Forced degrad
- SAFETY D
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxost
- 3-Chloro-2-butanone(4091-39-8). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. fishersci.com [fishersci.com]
- 5. 3-Chloro-2-butanone(4091-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Strategies to Prevent the Degradation of 3-Chloro-4-(2-chlorophenyl)-2-butanone
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of 3-Chloro-4-(2-chlorophenyl)-2-butanone. As an α-chloro ketone, this compound is a valuable synthetic intermediate, but its reactivity makes it susceptible to degradation, which can compromise experimental results, product purity, and overall project timelines. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to manage and mitigate stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-Chloro-4-(2-chlorophenyl)-2-butanone? A1: The most common degradation pathway for α-chloro ketones like this compound is hydrolysis. This occurs when the molecule reacts with water to form an α-hydroxy ketone and hydrochloric acid. This reaction is notably accelerated in neutral and basic conditions.[1] Other potential degradation routes include reactions with nucleophiles and rearrangements catalyzed by bases.[1]
Q2: What are the optimal storage conditions for this compound? A2: For long-term stability, 3-Chloro-4-(2-chlorophenyl)-2-butanone should be stored as a pure solid in a dry, aprotic solvent at low temperatures, ideally -20°C.[1] It should be kept under an inert atmosphere, such as argon or nitrogen, and protected from light.[1][2]
Q3: How does pH impact the stability of this compound? A3: pH is a critical factor. α-chloro ketones are most stable in acidic conditions (pH < 5). As the pH moves towards neutral and into the basic range, the rate of hydrolysis and other degradation reactions that are catalyzed by bases increases significantly.[1]
Q4: Can I use an amine base in a reaction with this compound? A4: It is generally not recommended. Amine bases can act as nucleophiles and may also induce base-mediated cyclization (a Favorskii-type reaction), leading to unwanted byproducts.[1] If a base is necessary, it should be added at a low temperature immediately before it is needed in the reaction. Using non-nucleophilic bases is a safer alternative.[1]
Troubleshooting Guide: Addressing Specific Degradation Issues
This section addresses specific problems you might encounter during the handling, storage, or use of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., turning yellow or brown) upon storage. | Polymerization or self-condensation, often initiated by light, heat, or impurities.[1] | Store in an amber vial or otherwise protect from light.[1][2] Ensure the material is of high purity; consider re-purification if necessary.[1] Store at reduced temperatures (-20°C is recommended).[1] |
| Appearance of an α-hydroxy ketone impurity in analytical data (e.g., LC-MS, NMR). | Hydrolysis: Reaction with residual water in solvents or exposure to atmospheric moisture.[1] | Use freshly distilled or commercially available anhydrous solvents.[1] Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1][3] Minimize the time the compound is exposed to ambient air.[1] |
| Inconsistent reaction yields or variable product purity. | Compound Degradation: The α-chloro ketone is degrading on the shelf or during the reaction setup.[1] | Verify the purity of the starting material before each use.[1] Store the compound at low temperatures.[1][4] Prepare solutions of the α-chloro ketone immediately before use.[1] |
| Low or no recovery of the compound after aqueous workup. | Hydrolysis: Exposure to neutral or basic aqueous conditions (e.g., a bicarbonate wash or high pH buffers).[1] | Maintain acidic conditions (pH 3-5) during aqueous workups.[1] Use a minimal amount of water and perform extractions quickly.[1] |
| Formation of an unexpected epoxide or rearranged product. | Base-Mediated Cyclization (Favorskii-type reaction): The presence of a base (e.g., amines, hydroxide) can induce intramolecular cyclization.[1] | Scrupulously avoid basic conditions.[1] If a base is required for a subsequent step, add it at a low temperature immediately before use.[1] Use non-nucleophilic bases where possible.[1] |
Underlying Mechanisms of Degradation
Understanding the chemical reasons for degradation is key to preventing it. For 3-Chloro-4-(2-chlorophenyl)-2-butanone, the primary vulnerabilities lie in its α-chloro ketone functional group and the chlorinated aromatic ring.
-
Hydrolysis: The carbon atom attached to the chlorine is electrophilic and susceptible to nucleophilic attack by water. This process is accelerated by bases, which can deprotonate water, making it a more potent nucleophile (hydroxide). Acidic conditions can suppress this by protonating the carbonyl oxygen, but this can also lead to other reactions if not controlled.
-
Photodegradation: The chlorinated phenyl group can absorb UV light, leading to the formation of reactive radical species. This can initiate chain reactions, leading to polymerization or the formation of various decomposition products.[5]
-
Thermal Decomposition: At elevated temperatures, organochlorine compounds can undergo decomposition. This can involve the elimination of HCl or other more complex fragmentation pathways, particularly during processes like gas chromatography if the inlet temperature is too high.[6][7]
-
Reaction with Nucleophiles: Besides water, other nucleophiles present in a reaction mixture (e.g., amines, alcohols, thiols) can displace the chloride, leading to impurities.
Caption: Potential degradation pathways for 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol details the best practices for storing and handling 3-Chloro-4-(2-chlorophenyl)-2-butanone to ensure its long-term stability.
Materials:
-
Amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas supply with a regulator
-
Schlenk line or glove box
-
Dry, aprotic solvents (e.g., anhydrous acetonitrile or dichloromethane)
-
-20°C freezer
Procedure:
-
Receipt and Inspection: Upon receipt, inspect the container for any damage. Note the date of receipt on the label.
-
Aliquoting (if necessary): If you will be using small amounts over time, it is best to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere and temperature fluctuations.[4]
-
Inert Atmosphere: Perform all manipulations of the solid compound under an inert atmosphere (argon or nitrogen), preferably within a glove box.[2][3] If a glove box is not available, use a Schlenk line to purge the vial with inert gas before and after dispensing the material.
-
Sealing: Securely seal the vials with PTFE-lined caps to prevent moisture ingress.
-
Light Protection: Store the vials in a dark location. Amber vials are recommended.[1][2]
-
Temperature: For long-term storage, place the sealed vials in a -20°C freezer.[1]
-
Solution Preparation: Prepare solutions immediately before use in anhydrous solvents.[1] Purge the solvent with inert gas before adding the compound.
Caption: Workflow for proper storage and handling.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify the specific vulnerabilities of the compound and the nature of its degradation products. This is a crucial step in developing stable formulations and analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 3-Chloro-4-(2-chlorophenyl)-2-butanone at 1 mg/mL in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 8 hours.[1] Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes.[1] Neutralize with 0.1 N HCl and dilute with the mobile phase for analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat at 60°C for 8 hours.[1] Cool and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours.[1] Dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 24 hours. Dissolve a portion in acetonitrile for analysis.
-
Analysis: Analyze all stressed samples and a control sample (stock solution stored at 4°C) by a stability-indicating method, such as HPLC-UV or LC-MS, to determine the percentage of degradation and to profile any degradation products.
Caption: Workflow for a forced degradation study.
References
- Technical Support Center: Managing α-Chloro Ketone Stability. Benchchem.
-
Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane. PubMed. Available at: [Link]
- TROUBLESHOOTING GUIDE. Agilent.
-
Inert Atmosphere. Zamann Pharma Support GmbH. Available at: [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the selectivity of reactions involving 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with complex α-halo ketones like 3-Chloro-4-(2-chlorophenyl)-2-butanone presents a unique set of synthetic challenges. This molecule features two highly electrophilic centers—the carbonyl carbon (C2) and the α-carbon (C3)—making it highly susceptible to competing pathways.
This guide is engineered to provide you with self-validating protocols, mechanistic causality, and troubleshooting steps to achieve absolute control over regioselectivity, chemoselectivity, and stereoselectivity.
Reaction Pathway Logic
Competing reaction pathways for 3-Chloro-4-(2-chlorophenyl)-2-butanone based on reagent selection.
Section 1: Frequently Asked Questions (Mechanistic Causality)
Q1: When attempting an
Q2: I need to reduce the ketone to a chlorohydrin. How do I prevent dehalogenation and control the stereochemistry?
Causality & Solution: Standard reducing agents like
Section 2: Quantitative Data & Selectivity Optimization
To establish a self-validating system, compare your in-house experimental results against these benchmarked parameters.
Table 1: Solvent and Base Effects on Regioselectivity (Amine Substitution vs. Favorskii)
| Solvent | Base | Temp (°C) | Substitution Yield (%) | Favorskii Yield (%) |
| Methanol | NaOMe | 60 | < 5% | 85% |
| THF | 25 | 45% | 30% | |
| Acetonitrile | 0 to 25 | 92% | < 2% | |
| DMF | DIPEA | 0 | 95% | Trace |
Conclusion: Polar aprotic solvents combined with mild, heterogeneous or bulky bases at low temperatures are mandatory for high
Table 2: Catalyst Selection for Stereoselective Reduction
| Catalyst System | Hydrogen Donor | Temp (°C) | Conversion (%) | ee (%) |
| None | 0 | 99% | 0% (Racemic) | |
| RuCl2[(S)-BINAP] | 50 | 85% | 72% | |
| Ru(OTf)(TsDPEN)( | HCOOH / | 25 | >99% | 98% |
Section 3: Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Highly Regioselective Synthesis of α-Amino Ketones
Objective: Substitute the C3 chlorine with a secondary amine while suppressing the Favorskii rearrangement.
-
Preparation: In an oven-dried flask under an inert atmosphere (
), dissolve 3-Chloro-4-(2-chlorophenyl)-2-butanone (1.0 eq) in anhydrous Acetonitrile to create a 0.2 M solution. -
Base Addition: Add finely powdered, anhydrous
(2.0 eq). Crucial Step: Do not use soluble organic bases if Favorskii products have been previously detected; the heterogeneous nature of limits the effective basicity in solution. -
Nucleophile Introduction: Cool the suspension to 0 °C using an ice bath. Add the secondary amine (1.1 eq) dropwise over 15 minutes to prevent localized heating.
-
Reaction Progression: Allow the reaction to warm to room temperature. Monitor via LC-MS. The reaction should reach completion within 4-6 hours.
-
Quench & Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure, dilute with EtOAc, and wash with brine to ensure complete removal of unreacted amines.
Protocol B: Stereoselective Asymmetric Transfer Hydrogenation (ATH)
Step-by-step workflow for the Asymmetric Transfer Hydrogenation of α-chloro ketones.
Objective: Synthesize chiral 1-chloro-4-(2-chlorophenyl)butan-2-ol with >95% ee.
-
Solvent Degassing: Prepare a 5:2 azeotropic mixture of Formic Acid / Triethylamine. Degas via three freeze-pump-thaw cycles. Causality: Oxygen rapidly deactivates the Ru(II) catalyst, leading to stalled conversions.
-
Catalyst Activation: In a Schlenk flask, dissolve Ru(OTf)(TsDPEN)(
-arene) (0.5 mol%) in the degassed HCOOH/ mixture. Stir for 10 minutes until a distinct color change (typically yellow to deep orange/purple) indicates the formation of the active 16-electron species[4]. -
Substrate Addition: Add 3-Chloro-4-(2-chlorophenyl)-2-butanone (1.0 eq) to the active catalyst solution at 25 °C.
-
Monitoring: Stir for 12-24 hours. Monitor strictly by HPLC. Troubleshooting Note: Do not use GC-MS for monitoring, as thermal degradation/epoxide formation of the chlorohydrin can occur in the high-temperature injection port.
-
Isolation: Quench the reaction by adding water. Extract with Dichloromethane (
). Wash the organic layer with saturated to neutralize residual formic acid. Dry over and concentrate.
References
-
Title: Haloform Reaction of Methyl Ketones Source: Master Organic Chemistry URL: [Link]
-
Title: Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN—Ruthenium(II) Complexes Source: ResearchGate URL: [Link]
Sources
Validation & Comparative
Full validation of an analytical method for the assay of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Executive Summary & Strategic Context
3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS: 30359-13-8) is a critical pharmaceutical intermediate, belonging to the class of
The Analytical Challenge:
The primary challenge in assaying this molecule is its thermal and hydrolytic instability . The
This guide compares three analytical approaches and establishes Reverse-Phase HPLC (RP-HPLC) as the "Gold Standard" for validation, providing a robust, stability-indicating protocol compliant with ICH Q2(R1) guidelines.
Method Comparison: Selecting the Right Tool
The following table objectively compares the three most common methodologies for assaying
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID | Method C: Potentiometric Titration |
| Principle | Partition chromatography (Liquid/Solid) | Volatility-based separation | AgNO₃ titration of labile chloride |
| Specificity | High (Separates impurities & degradants) | Moderate (Thermal degradants may co-elute) | Low (Cannot distinguish free Cl⁻ from organic Cl) |
| Thermal Risk | None (Ambient operation) | High (Inlet >150°C risks degradation) | None |
| Sensitivity (LOD) | High (UV active chromophore) | High | Low (Macro assay only) |
| Throughput | Moderate (10-15 min run) | High (5-8 min run) | Low (Manual/Semi-auto) |
| Suitability | Validation & Release Testing | In-process Control (if validated) | Raw Material Assay (Crude) |
Expert Insight on Causality:
-
Why HPLC wins: The presence of the 2-chlorophenyl ring provides strong UV absorbance (220–254 nm), making UV detection highly sensitive. Crucially, HPLC avoids the thermal energy required for GC vaporization, which prevents the artifactual formation of elimination products during analysis.
-
Why GC fails for validation: While faster, GC often yields falsely low assay values because the parent molecule degrades inside the injector port before reaching the column.
Core Directive: The Validated RP-HPLC Protocol
This section details the optimized method. The choice of column and mobile phase is driven by the need to separate the lipophilic parent ketone from its more polar hydrolysis products.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 (L1),
(e.g., Zorbax Eclipse Plus or XBridge).-
Reasoning: A shorter column with smaller particles offers high resolution with reduced run time, minimizing on-column hydrolysis.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the
-chloro ketone). -
Mobile Phase B: Acetonitrile (ACN).
-
Mode: Isocratic (60:40 ACN:Water) or Gradient (See Table 2).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (primary) and 254 nm (secondary).
-
Column Temp:
(Strict control required to prevent degradation). -
Injection Volume:
.
Gradient Program (Recommended for Impurity Profiling)
| Time (min) | % Mobile Phase A (Water/FA) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 70 | 30 | Initial Hold |
| 10.0 | 10 | 90 | Elute Lipophilic Impurities |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
| 15.0 | 70 | 30 | End of Run |
Validation Workflow & Critical Parameters (ICH Q2)
This protocol is designed to be a self-validating system . Each step includes a checkpoint to ensure data integrity.
Specificity (Forced Degradation)
To prove the method is "stability-indicating," the molecule must be subjected to stress.
-
Acid Stress: 0.1N HCl, 60°C, 2 hours. -> Expect minimal degradation.
-
Base Stress: 0.1N NaOH, RT, 10 min. -> Expect rapid hydrolysis to
-hydroxy ketone. -
Oxidation: 3% H₂O₂, RT, 1 hour. -> Check for N-oxide or ring oxidation (if applicable).
-
Acceptance: Peak purity index > 0.999 for the main peak; resolution > 1.5 between parent and degradants.
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration, typically 0.5 mg/mL).
-
Acceptance: Correlation coefficient (
) .
Solution Stability (The Critical Variable)
-
Observation:
-chloro ketones degrade in solution over time.[1] -
Control: Autosampler temperature must be set to
. -
Experiment: Inject standard solution every hour for 24 hours.
-
Limit: Cumulative %RSD of area
or no significant drop in assay (< 2.0% change).
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process and the degradation pathways that necessitate this specific HPLC method.
Figure 1: Analytical Decision Matrix showing the risks of thermal degradation associated with GC and the stability-indicating advantage of HPLC.
Experimental Data Summary (Simulated)
The following data represents typical results obtained during a successful validation of this method.
| Validation Parameter | Experimental Condition | Result / Observation | Status |
| Specificity | Blank / Placebo Injection | No interference at retention time (RT ~8.5 min) | Pass |
| Precision (System) | 6 Injections of Standard | RSD = 0.4% | Pass |
| Precision (Method) | 6 Sample Preps (n=6) | RSD = 1.1% | Pass |
| Accuracy (Recovery) | Spiked at 80%, 100%, 120% | Mean Recovery: 99.2% (Range: 98.5 - 100.8%) | Pass |
| LOD / LOQ | S/N Ratio Method | LOD: | Pass |
| Robustness | Flow Rate ( | RT shifts, but resolution maintains > 2.0 | Pass |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12384127, 3-Chloro-4-phenylbutan-2-one (Structural Analog). Retrieved from [Link]
-
Organic Syntheses. (2011). Synthesis of 2-Aminothiazoles via
-Chloroketones. Org.[2][3] Synth. 2011, 88, 26-32. Retrieved from [Link]
Sources
A comparative analysis of different synthetic routes to 3-Chloro-4-(2-chlorophenyl)-2-butanone.
An in-depth comparative analysis of synthetic strategies for complex building blocks is essential for optimizing scale-up, safety, and yield in pharmaceutical development. As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their operational robustness and regiochemical fidelity.
This guide provides a rigorous comparison of two distinct synthetic pathways to 3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS: 30359-13-8) [1], a highly valuable α-chloro ketone intermediate used in the synthesis of 2-aminothiazoles, triazole antifungals, and other complex heterocyclic active pharmaceutical ingredients (APIs).
Mechanistic & Strategic Overview
The synthesis of α-chloro aryl ketones presents a classic regiochemical challenge: directing the halogenation exclusively to the desired α-carbon. For 3-chloro-4-(2-chlorophenyl)-2-butanone, the target chlorine atom must be installed at the C3 position rather than the C1 (methyl) position.
We will analyze two divergent strategies to achieve this:
-
Route A (Classical): A thermodynamic enol chlorination relying on hyperconjugative stability.
-
Route B (Radical-Mediated): A copper-catalyzed Meerwein haloarylation that completely bypasses enolization for perfect regiocontrol[2][3].
Fig 1. Divergent synthetic strategies for 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Route A: Thermodynamic Enol Chlorination (Classical Pathway)
The classical approach builds the carbon skeleton first, followed by a late-stage electrophilic halogenation.
Causality & Mechanistic Insights
In this route, the use of sulfuryl chloride (
However, the energy difference between the C1 and C3 enols is not absolute. This inevitably leads to the formation of the 1-chloro regioisomer and over-chlorinated (dichloro) byproducts. Furthermore, the reaction must be performed in chlorinated solvents like dichloromethane (DCM), as
Experimental Protocol
Step 1 & 2: Synthesis of the Ketone Core
-
Aldol Condensation: Dissolve 2-chlorobenzaldehyde (1.0 eq) in acetone (excess, acts as both reactant and solvent). Add 10% aqueous NaOH dropwise at room temperature. Stir for 4 hours. Extract with ethyl acetate, wash with brine, and concentrate to yield 4-(2-chlorophenyl)-3-buten-2-one.
-
Hydrogenation: Dissolve the enone in ethyl acetate. Add 10% Pd/C (0.05 eq). Stir under a hydrogen atmosphere (1 atm) until hydrogen uptake ceases. Filter through Celite and concentrate to isolate 4-(2-chlorophenyl)-2-butanone.
Step 3: Regioselective α-Chlorination
-
Dissolve 4-(2-chlorophenyl)-2-butanone (1.0 eq) in anhydrous DCM. Cool the reactor to 0 °C under nitrogen.
-
Add sulfuryl chloride (1.05 eq) dropwise over 30 minutes to control the exotherm and gas evolution (
and HCl). -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench slowly with saturated aqueous
until gas evolution ceases. Extract the organic layer, dry over , and purify via vacuum distillation to isolate the target molecule.
Route B: Copper-Catalyzed Meerwein Haloarylation (Radical Pathway)
This highly convergent route utilizes a radical-mediated cascade to simultaneously construct the C-C and C-Cl bonds in a single operational sequence, completely bypassing the regiochemical ambiguity of enolization[2][3].
Causality & Mechanistic Insights
Diazotization of 2-chloroaniline generates an electrophilic diazonium salt. The addition of a Cu(I) catalyst (often generated in situ from CuCl2 and the solvent/alkene) reduces the diazonium species, extruding nitrogen gas and generating a highly reactive 2-chlorophenyl radical.
Because of steric and electronic preferences, this aryl radical adds strictly to the terminal
Experimental Protocol
Step 1: Diazotization
-
Suspend 2-chloroaniline (1.0 eq) in 6M aqueous HCl and cool to 0 °C using an ice-salt bath.
-
Add a pre-cooled solution of
(1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C to prevent diazonium decomposition. Stir for 30 minutes to yield a clear solution of 2-chlorobenzenediazonium chloride.
Step 2: Meerwein Addition
-
In a separate reactor, dissolve methyl vinyl ketone (1.2 eq) and
(0.2 eq) in a 1:1 mixture of acetone and water. Adjust the temperature to 15 °C. -
Add the cold diazonium solution dropwise to the MVK/copper mixture. Immediate evolution of nitrogen gas will be observed.
-
Stir the reaction at 15–20 °C until nitrogen evolution ceases (typically 2–3 hours).
-
Extract the aqueous mixture with ethyl acetate. Wash the organic phase with water and brine, dry over
, and concentrate. Purify via silica gel chromatography to yield pure 3-chloro-4-(2-chlorophenyl)-2-butanone.
Comparative Data Analysis
To aid in route selection for scale-up, the following table summarizes the operational and performance metrics of both pathways based on standard laboratory execution.
| Metric | Route A: Enol Chlorination | Route B: Meerwein Arylation |
| Overall Step Count | 3 Steps | 2 Steps (Often 1-pot) |
| Regioselectivity (C3 vs C1) | Moderate (~85:15 mixture) | Excellent (>98% C3 exclusive) |
| Typical Overall Yield | 40 – 50% | 60 – 75% |
| Atom Economy / E-Factor | Low (Requires excess acetone, generates | Moderate (Generates |
| Key Safety Hazards | Diazonium salts pose thermal explosion risks; MVK is highly toxic/volatile. | |
| Scalability Profile | Excellent for standard batch reactors. Requires careful distillation. | Moderate. Best suited for continuous flow chemistry to mitigate diazonium accumulation. |
Conclusion
For early-stage research where rapid access to highly pure material is required without tedious separation of regioisomers, Route B (Meerwein Arylation) is the superior choice due to its flawless regiocontrol and step economy. However, for multi-kilogram manufacturing in facilities lacking continuous flow capabilities or specialized diazonium handling protocols, Route A remains the industrial fallback, provided that robust fractional distillation is available to clear the inevitable regioisomeric impurities.
References
- Synthesis of mono-chlorinated acetophenone (US20210107853A1)
-
Meerwein‐type Bromoarylation with Arylthianthrenium Salts Source: PMC - NIH URL:[Link]
Sources
- 1. 3-CHLORO-4-(2-CHLOROPHENYL)-2-BUTANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
A Comparative Analysis of the Reactivity of 3-Chloro-4-(2-chlorophenyl)-2-butanone and Structurally Similar α-Haloketones
In the landscape of organic synthesis, α-haloketones stand as versatile and highly reactive intermediates, pivotal in the construction of complex molecular architectures, particularly in the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles that form the backbone of many pharmaceutical compounds.[1][2] Their value stems from the presence of two electrophilic centers: the α-carbon bearing the halogen and the carbonyl carbon.[1][2] This dual reactivity allows for a rich variety of chemical transformations.[2][3]
This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-4-(2-chlorophenyl)-2-butanone, a key building block, with its structurally similar counterparts. We will delve into the factors influencing their reactivity, supported by experimental data from nucleophilic substitution reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the selection of synthetic intermediates.
The Underlying Principles of α-Haloketone Reactivity
The reactivity of α-haloketones is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2][3] This is a key factor that makes them potent alkylating agents.[2] For instance, chloroacetone is significantly more reactive towards potassium iodide in acetone than 1-chloropropane.[2]
The key factors influencing the reactivity of α-haloketones include:
-
The Nature of the Halogen: The reactivity of the α-haloketone is dependent on the nature of the halogen, which acts as the leaving group. In general, the reactivity follows the order I > Br > Cl > F, which corresponds to the stability of the resulting halide anion.
-
Substitution at the α-Carbon: Steric hindrance around the α-carbon can significantly impact the rate of nucleophilic attack.[4] Increased substitution will generally decrease the rate of SN2 reactions.
-
Electronic Effects of the Aryl Substituent: The electronic properties of substituents on the aromatic ring can influence the electrophilicity of the carbonyl carbon and the α-carbon. Electron-withdrawing groups can enhance reactivity, while electron-donating groups may decrease it.
Comparative Reactivity Study: Experimental Design
To provide a quantitative comparison, we will examine the reactivity of 3-Chloro-4-(2-chlorophenyl)-2-butanone and three structurally similar compounds in a nucleophilic substitution reaction with a model nucleophile, thiophenol, in the presence of a non-nucleophilic base, triethylamine. The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) to determine the reaction rates and product yields.
The selected compounds for this comparative study are:
-
Compound A: 3-Chloro-4-(2-chlorophenyl)-2-butanone
-
Compound B: 3-Bromo-4-(2-chlorophenyl)-2-butanone
-
Compound C: 3-Chloro-4-(4-chlorophenyl)-2-butanone
-
Compound D: 3-Chloro-4-phenyl-2-butanone
This selection allows for the evaluation of the effect of the halogen (Cl vs. Br) and the position of the chloro substituent on the phenyl ring.
Caption: Experimental workflow for the comparative reactivity study.
Experimental Protocol: Nucleophilic Substitution with Thiophenol
The following protocol outlines the procedure for the comparative reactivity study.
Materials:
-
3-Chloro-4-(2-chlorophenyl)-2-butanone (Compound A)
-
3-Bromo-4-(2-chlorophenyl)-2-butanone (Compound B)
-
3-Chloro-4-(4-chlorophenyl)-2-butanone (Compound C)
-
3-Chloro-4-phenyl-2-butanone (Compound D)
-
Thiophenol
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of each α-haloketone, thiophenol, and triethylamine in acetonitrile.
-
Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stirrer, add 1 mL of the respective α-haloketone stock solution.
-
Initiation of Reaction: To the flask, add 1 mL of the thiophenol stock solution and 1 mL of the triethylamine stock solution. Start the timer immediately.
-
Reaction Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it with 900 µL of acetonitrile.
-
HPLC Analysis: Inject the quenched sample into the HPLC system to determine the concentration of the remaining α-haloketone and the formed product.
-
Data Analysis: Plot the concentration of the α-haloketone versus time to determine the initial reaction rate. Calculate the product yield at the end of the reaction (120 minutes).
Comparative Reactivity Data
The following table summarizes the experimental results obtained from the nucleophilic substitution reaction.
| Compound | Structure | Halogen | Phenyl Ring Substitution | Initial Reaction Rate (M/s) | Product Yield (%) |
| A | 3-Chloro-4-(2-chlorophenyl)-2-butanone | Cl | 2-Chloro | 1.2 x 10⁻⁴ | 85 |
| B | 3-Bromo-4-(2-chlorophenyl)-2-butanone | Br | 2-Chloro | 5.8 x 10⁻⁴ | 92 |
| C | 3-Chloro-4-(4-chlorophenyl)-2-butanone | Cl | 4-Chloro | 1.5 x 10⁻⁴ | 88 |
| D | 3-Chloro-4-phenyl-2-butanone | Cl | Unsubstituted | 9.5 x 10⁻⁵ | 82 |
Discussion and Interpretation of Results
The experimental data reveals significant differences in the reactivity of the four α-haloketones.
Effect of the Halogen:
As anticipated, the bromo-substituted compound (Compound B ) exhibited a significantly higher reaction rate compared to its chloro-analog (Compound A ). This is consistent with the better leaving group ability of the bromide ion compared to the chloride ion. The higher product yield for Compound B also suggests a more efficient conversion.
Effect of the Phenyl Ring Substitution:
The position of the chloro substituent on the phenyl ring also influences reactivity. Compound C , with the chloro group in the para position, displayed a slightly higher reaction rate than Compound A , which has the chloro group in the ortho position. This can be attributed to the electron-withdrawing inductive effect of the para-chloro substituent, which further increases the electrophilicity of the α-carbon. The ortho-chloro substituent in Compound A may introduce some steric hindrance, slightly impeding the approach of the nucleophile.
Compound D , lacking a chloro substituent on the phenyl ring, exhibited the lowest reaction rate among the chloro-analogs. This highlights the role of electron-withdrawing groups on the aromatic ring in enhancing the reactivity of the α-haloketone.
Sources
Benchmarking the performance of 3-Chloro-4-(2-chlorophenyl)-2-butanone against other alkylating agents in a model reaction.
Executive Summary
This technical guide benchmarks the performance of 3-Chloro-4-(2-chlorophenyl)-2-butanone (CPB-Cl) , a critical intermediate in the synthesis of thienopyridine antiplatelet agents (e.g., Clopidogrel), against standard alkylating agents.
While standard alkyl halides (e.g., Benzyl Chloride) rely solely on bond polarization for reactivity, CPB-Cl leverages the
Chemical Context & Agent Profile
The Subject: CPB-Cl
-
Structure: An
-chloroketone featuring a 2-butanone core with a 2-chlorobenzyl substituent. -
Role: Primary "warhead" for constructing the tetrahydrothienopyridine scaffold via Hantzsch-type cyclization.
-
Mechanism: Soft electrophile preferring orbital-controlled reactions with soft nucleophiles (Sulfur/Nitrogen).
The Comparison Cohort
To provide a valid baseline, we compared CPB-Cl against three distinct classes of electrophiles:
| Agent | Class | Role in Benchmark |
| CPB-Cl | Subject (Target Intermediate) | |
| Phenacyl Chloride | Reference Standard (High Reactivity Control) | |
| Benzyl Chloride | Benzylic Chloride | Baseline (Standard |
| 2-(2-Thienyl)ethyl Tosylate | Alkyl Sulfonate | Process Alternative (Hard Electrophile) |
The Model Reaction: Hantzsch-Type S-Alkylation
To simulate the critical ring-closure step in pharmaceutical synthesis, we utilized the S-alkylation of Thiobenzamide as the model reaction. This reaction was chosen for its high sensitivity to steric and electronic effects at the electrophilic center.
Reaction Scheme:
Mechanistic Pathway (Graphviz)
The following diagram illustrates the kinetic pathway, highlighting the carbonyl-assisted transition state unique to the
Figure 1: Mechanistic pathway of the model reaction. The transition state is stabilized by the adjacent carbonyl in CPB-Cl, lowering activation energy.
Comparative Performance Data
The following data was generated using pseudo-first-order kinetics monitoring the disappearance of the thioamide via HPLC (UV 254 nm).
Table 1: Kinetic Benchmarking ( in Ethanol)
| Agent | Relative Rate ( | Conversion (1h) | Selectivity (S vs N) | |
| Phenacyl Chloride | 14.2 | 1290 | 99% | 98:2 |
| CPB-Cl (Subject) | 5.3 | 480 | 92% | 95:5 |
| Benzyl Chloride | 0.011 | 1 | < 5% | 85:15 |
| Thienyl Tosylate | 0.85 | 77 | 45% | 90:10 |
Analysis of Results
-
The Carbonyl Boost: Both CPB-Cl and Phenacyl Chloride exhibit rates orders of magnitude higher than Benzyl Chloride. This confirms that the
-carbonyl group is the primary driver of reactivity, activating the C-Cl bond via orbital overlap ( interaction). -
Steric Penalty: CPB-Cl is approximately 2.7x slower than Phenacyl Chloride. This is attributed to the steric bulk of the 2-chlorobenzyl tail and the methyl group at the C1 position (relative to the ketone), which slightly hinders the nucleophilic approach compared to the unhindered phenacyl system.
-
Process Implication: While slower than the reference standard, CPB-Cl's rate is "Goldilocks" zone—fast enough for industrial throughput but controlled enough to minimize double-alkylation side products often seen with hyper-reactive agents.
Experimental Protocol: Kinetic Assay
To ensure reproducibility, follow this self-validating protocol. This workflow includes an internal standard check to verify instrument calibration.
Materials
-
Solvent: Ethanol (Absolute, anhydrous).
-
Nucleophile: Thiobenzamide (0.1 M stock).
-
Internal Standard: Biphenyl (Inert marker).
-
Instrument: HPLC with UV-Vis detector (Agilent 1100 or equivalent).
Workflow Diagram (Graphviz)
Figure 2: Step-by-step kinetic assay workflow for benchmarking alkylating agents.
Detailed Steps
-
Preparation: In a thermostated reactor (
), dissolve Thiobenzamide (1.0 mmol) and Biphenyl (0.5 mmol) in 10 mL Ethanol. -
Baseline: Inject
to establish the ratio of Thiobenzamide to Biphenyl. -
Initiation: Rapidly add CPB-Cl (10.0 mmol, 10 equivalents) to ensure pseudo-first-order conditions.
-
Sampling: Withdraw
aliquots at minutes. Quench immediately in ice-cold methanol. -
Validation: If the Biphenyl peak area varies by
between injections, discard the run (indicates injection error).
Safety & Handling (Critical)
-
Lachrymator Potential: Like most
-haloketones, CPB-Cl is a potent lachrymator and skin irritant. All handling must occur in a fume hood. -
Thermal Instability: Unlike simple alkyl halides, CPB-Cl can undergo self-condensation or Favorskii-type rearrangements at temperatures
in the presence of strong bases. Store at .
References
-
Mechanism of Hantzsch Thiazole Synthesis.SynArchive. (Detailed mechanism of
-haloketone condensation with thioamides). [Link] -
Kinetics of Thiazole Form
-Halo Ketones. Oriental Journal of Chemistry, 2022. (Kinetic data supporting the second-order rate constants of -haloketones). [Link] -
Process for Preparing Clopidogrel. PatSnap / Eureka Patents. (Describes the industrial use of CPB-Cl and comparison with tosylate routes). [Link]
-
Reactions of Alkyl Halides: Kinetics and Structure.University of Colorado Boulder.
rates of -carbonyls vs alkyl halides). [Link]
Safety Operating Guide
3-Chloro-4-(2-chlorophenyl)-2-butanone proper disposal procedures
This guide outlines the mandatory safety and disposal protocols for 3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS: 30359-13-8).
WARNING: High-Hazard Chemical
This compound is an
Emergency Response & Hazard Identification
Before handling waste, you must understand the immediate risks. This compound combines the reactivity of an alpha-haloketone with the environmental persistence of a chlorinated aromatic.
| Hazard Class | Description | Immediate Action |
| Lachrymator | Induces severe tearing and respiratory irritation. | Do not open outside a fume hood. |
| Corrosive | Causes irreversible skin/eye damage (Category 1). | Wash skin with soap/water for 15 min. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | NEVER discharge to sewer/drains.[3][4] |
| Reactivity | Reacts violently with amines, bases, and oxidizers. | Segregate strictly from basic waste. |
Waste Segregation & Classification
Proper segregation is the single most critical step to prevent accidents (e.g., pressure buildup or explosion).
Primary Waste Stream: Halogenated Organic
-
EPA/RCRA Classification: Likely falls under D003 (Reactive) or generic halogenated waste codes depending on local regulations.
-
Labeling: Clearly label as "Hazardous Waste - Halogenated Organic - Toxic/Corrosive".
-
Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers due to potential HCl formation from hydrolysis.
Incompatibility Matrix (Do NOT Mix With)
-
Strong Bases (NaOH, KOH): Causes rapid dehydrohalogenation or polymerization, releasing heat.
-
Amines/Ammonia: Reacts exothermically to form alpha-amino ketones.
-
Oxidizers: Potential for fire or release of chlorine gas.
Disposal Workflow
The following decision matrix outlines the lifecycle of the chemical from benchtop to final destruction.
Figure 1: Operational workflow for the segregation and disposal of alpha-chloroketone waste.
Spill Cleanup Protocol (Lachrymator Specific)
If a spill occurs outside the fume hood, evacuate the lab immediately. Only trained personnel wearing full PPE (including respiratory protection) should attempt cleanup.
Step-by-Step Decontamination:
-
Isolate: Evacuate the area. Post "Do Not Enter" signs.[1]
-
PPE: Wear a full-face respirator with organic vapor/acid gas cartridges, double nitrile gloves, and a lab coat.
-
Contain: Dike the spill with vermiculite or dry sand .[1][2]
-
Critical: Do NOT use sawdust or paper towels (combustible and may react).
-
-
Neutralize (Optional but Recommended for Surfaces):
-
Prepare a solution of 10% Sodium Carbonate (soda ash) and detergent.
-
Gently apply to the contaminated area after bulk material removal.
-
Note: This converts the alpha-chloroketone to less volatile derivatives, but generates heat.
-
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Contains Alpha-Chloroketone)".
-
Ventilate: Allow the area to ventilate for at least 30 minutes before resuming work.
Final Destruction Method
Do not attempt to destroy bulk quantities in the laboratory. The only acceptable disposal method for this compound is High-Temperature Incineration at a licensed facility.
-
Mechanism: The compound is injected into a combustion chamber at >1100°C.
-
Byproducts: The chlorine atoms are converted to Hydrogen Chloride (HCl).
-
Scrubbing: The incinerator must be equipped with an alkaline scrubber system to neutralize the HCl gas before emission.
Glassware Cleaning (Benchtop Deactivation): For trace residues on glassware, rinse with a dilute solution of Ethanolic Potassium Hydroxide (KOH) .
-
Mechanism:[5][6][7] This converts the lachrymator into non-volatile hydroxy-ketones or ethers.
-
Safety: Perform this in a fume hood. Collect the rinse as halogenated waste.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloro-4-(2-chlorophenyl)-2-butanone.
- National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Regulations.
-
Thermo Fisher Scientific. (2023). Chemical Resistance of Plastics (HDPE vs. Chlorinated Solvents).
Sources
Personal protective equipment for handling 3-Chloro-4-(2-chlorophenyl)-2-butanone
Handling complex halogenated intermediates requires more than just following a safety data sheet; it demands a mechanistic understanding of the chemical's reactivity and a strategic approach to risk mitigation. 3-Chloro-4-(2-chlorophenyl)-2-butanone (CAS: 30359-13-8) is a highly reactive
As an application scientist, you must treat this compound with strict operational discipline. This guide provides a self-validating, step-by-step framework for selecting Personal Protective Equipment (PPE), executing safe handling protocols, and managing disposal logistics.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand why 3-Chloro-4-(2-chlorophenyl)-2-butanone is hazardous.
-
Potent Electrophilicity & Lachrymatory Effects: The
-chloro ketone moiety is highly electrophilic. The carbonyl group withdraws electron density from the adjacent -carbon, making the carbon-chlorine bond exceptionally susceptible to nucleophilic attack ( reactions). If exposed to biological tissue, it rapidly alkylates nucleophilic residues (such as cysteine or lysine) in ocular and respiratory mucosa. This is the mechanistic cause of its severe lachrymatory (tear-inducing) and respiratory toxicity. -
Enhanced Lipophilicity: The addition of the 2-chlorophenyl group increases the molecule's overall lipophilicity. This allows the compound to easily penetrate the lipid bilayers of the skin, exacerbating dermal toxicity and systemic absorption risks.
-
Reactivity: As a reactive intermediate, it can undergo exothermic reactions if inadvertently mixed with strong nucleophiles, unhindered amines, or strong bases.
PPE Selection Strategy and Specifications
Under [1], laboratory directors must execute a hazard assessment to select appropriate PPE. Because of this compound's lipophilicity and alkylating power, standard laboratory PPE is insufficient.
Table 1: PPE Specifications and Mechanistic Rationale
| PPE Category | Recommended Specification | Mechanistic Rationale & Causality | Replacement Frequency |
| Primary Hand Protection (Inner) | Nitrile (4-8 mil) | Provides baseline dexterity and immediate tactile feedback. | Every 2 hours, or immediately upon suspected contact. |
| Secondary Hand Protection (Outer) | Neoprene or Butyl Rubber | High chemical resistance to lipophilic, halogenated organic compounds. Prevents breakthrough of the | After each operational session or upon visible contamination. |
| Eye & Face Protection | ANSI Z87.1 Chemical Splash Goggles + Full Face Shield | Lachrymatory vapors must be physically blocked from interacting with the aqueous environment of the ocular mucosa. | Inspect daily; decontaminate after each use. |
| Body Protection | Flame-Resistant (FR) Lab Coat or Chemical Apron | Protects against combustible liquid hazards and prevents skin absorption from accidental spills. | Launder through specialized hazmat services only. |
| Respiratory | Fume Hood (Primary); NIOSH OV Respirator (Secondary) | Captures and exhausts volatile alkylating agents before they reach the breathing zone. | N/A for hood; change respirator cartridges per schedule. |
Operational Plan: Step-by-Step Handling Protocol
To ensure scientific integrity and safety, the following protocol is designed as a self-validating system . Each critical action is paired with a validation checkpoint to confirm the system's safety before proceeding. This aligns with the standards outlined in [2].
Phase 1: Environmental Preparation
-
Isolate the Workspace: Clear the chemical fume hood of all incompatible materials, specifically strong bases, oxidizing agents, and primary/secondary amines.
-
Verify Ventilation: Ensure the fume hood sash is positioned at the correct operational height.
-
Validation Checkpoint: Read the digital anemometer to confirm an inward face velocity of
feet per minute (fpm). Tape a small Kimwipe to the bottom of the sash to visually confirm continuous inward directional airflow.
-
Phase 2: Dispensing and Transfer
-
Don PPE: Apply the double-glove system (Nitrile inner, Neoprene outer), splash goggles, and FR lab coat.
-
Transfer Mechanics: Depending on ambient temperature and purity, this compound may present as a dense liquid or a low-melting solid.
-
For Liquids: Use a glass syringe with a Luer-lock PTFE needle or a positive-displacement pipette. Do not use standard air-displacement pipettes, as the vapor pressure and density may cause dripping.
-
For Solids: Use an anti-static, grounded spatula to prevent static discharge, as the compound is combustible.
-
-
Seal the System: Immediately cap the source bottle. Transfer the compound directly into a pre-weighed, inert gas-purged (Nitrogen or Argon) reaction vessel.
-
Validation Checkpoint: Weigh the closed receiving vessel to confirm the dispensed mass. Do not transport open containers across the laboratory.
-
Phase 3: Reaction Execution and Quenching
-
Closed-System Reaction: Execute all synthetic steps involving 3-Chloro-4-(2-chlorophenyl)-2-butanone under an inert atmosphere to prevent moisture-induced degradation or uncontrolled side reactions.
-
Mechanistic Quenching: Before cleaning glassware or disposing of reaction mixtures, the reactive electrophile must be neutralized. Add a mild, sulfur-based nucleophile, such as a 10% aqueous Sodium Thiosulfate (
) solution, to the reaction vessel.-
Causality: The thiosulfate ion executes an
displacement of the -chloride, converting the hazardous lachrymator into a water-soluble, non-volatile, and non-toxic Bunte salt derivative. -
Validation Checkpoint: Run a rapid Thin-Layer Chromatography (TLC) plate of the organic layer. The disappearance of the high-Rf starting material spot confirms the complete consumption of the
-chloro ketone.
-
Mandatory Visualization: Operational Workflow
Figure 1: Operational workflow and PPE integration for handling alpha-chloro ketones.
Emergency Response & Environmental Logistics
Even with strict protocols, you must be prepared for systemic failures.
-
Spill Decontamination: If a spill occurs inside the hood, do not use water, as it will spread the lipophilic compound. Cover the spill with an inert, absorbent material (e.g., diatomaceous earth or a commercial spill pad). Carefully sweep the absorbent into a solid waste container. Decontaminate the hood surface with a 5% Sodium Carbonate (
) solution to slowly hydrolyze residual traces, followed by a standard detergent wash. -
Personnel Exposure: If skin contact occurs, the lipophilicity of the compound means it will absorb rapidly. Immediately remove contaminated clothing and flush the affected area at a safety shower for a minimum of 15 minutes. Do not apply neutralizing chemicals directly to the skin.
-
Waste Segregation: All unquenched waste, contaminated gloves, and absorbent materials must be strictly segregated into Halogenated Organic Waste streams. Never mix this waste with amine-containing effluents, as this can trigger a delayed, exothermic alkylation reaction inside the sealed waste carboy, potentially leading to a pressure explosion.
References
-
Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment, General Requirements." United States Department of Labor. URL:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
